Technical Documentation Center

5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid
  • CAS: 194289-31-1

Core Science & Biosynthesis

Foundational

Regioselective Synthesis and Isolation of 5-tert-Butyl-1-methyl-1H-pyrazole-3-carboxylic Acid: A Comprehensive Methodological Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The pyrazole core is a privileged scaffold in medicinal chemistry and ag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The pyrazole core is a privileged scaffold in medicinal chemistry and agrochemicals, frequently serving as a key pharmacophore in kinase inhibitors, S1P1 receptor agonists, and modern herbicides. Specifically, 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid is a highly sought-after building block. However, its synthesis presents a classic challenge in physical organic chemistry: controlling the regioselectivity during the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with an unsymmetrical hydrazine.

This whitepaper provides an authoritative, self-validating protocol for the synthesis of this specific isomer. By dissecting the steric and electronic factors that govern the reaction pathways, we establish a robust methodology for synthesizing the diketoester precursor, executing the cyclocondensation, isolating the sterically disfavored minor isomer, and hydrolyzing it to the final carboxylic acid.

Retrosynthetic Strategy & Mechanistic Rationale

The standard retrosynthetic disconnection of 1,5-disubstituted pyrazole-3-carboxylic acids traces back to a 1,3-dicarbonyl equivalent and a substituted hydrazine. For our target, the precursors are ethyl 5,5-dimethyl-2,4-dioxohexanoate and methylhydrazine .

The Claisen Condensation

The 1,3-dicarbonyl intermediate is synthesized via a Claisen condensation between pinacolone (3,3-dimethyl-2-butanone) and diethyl oxalate 1. Driven by a strong base (sodium ethoxide), the kinetic enolate of pinacolone attacks the electrophilic diethyl oxalate, yielding the diketoester 2.

The Cyclocondensation & Regioselectivity Challenge

The critical step is the cyclocondensation with methylhydrazine. This reaction is notorious for yielding a mixture of two regioisomers, heavily skewed toward the undesired 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate. Understanding the causality behind this requires analyzing the nucleophilicity of the hydrazine and the electrophilicity of the diketoester:

  • Electrophilicity: In ethyl 5,5-dimethyl-2,4-dioxohexanoate, the C2 carbonyl (adjacent to the electron-withdrawing ester) is significantly more electrophilic than the C4 carbonyl (adjacent to the electron-donating, sterically bulky tert-butyl group).

  • Nucleophilicity: Methylhydrazine possesses two reactive centers. The secondary amine (-NHMe) is intrinsically more nucleophilic than the primary amine (-NH₂) due to the inductive electron donation from the methyl group.

  • The Major Pathway (Kinetic Control): The highly nucleophilic -NHMe preferentially attacks the highly electrophilic C2 carbonyl. Subsequent ring closure by the -NH₂ group at C4 yields the undesired ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate .

  • The Minor Pathway (Target): To form our target, the less nucleophilic -NH₂ must attack the C2 carbonyl, forcing the bulky -NHMe to close the ring at the sterically hindered C4 position. Due to these electronic and steric disadvantages, the desired ethyl 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate is formed in low yields (~11%) 3.

Visualizations of the Synthetic Pathways

Pathway A Pinacolone + Diethyl Oxalate B Claisen Condensation (NaOEt, EtOH) A->B C Ethyl 5,5-dimethyl-2,4-dioxohexanoate B->C D Cyclocondensation (+ Methylhydrazine) C->D E Regioisomer Mixture (Major: 3-tBu / Minor: 5-tBu) D->E F Chromatographic Separation E->F G Ethyl 5-tert-butyl-1-methyl- 1H-pyrazole-3-carboxylate F->G H Saponification (LiOH, THF/H₂O) G->H I 5-tert-butyl-1-methyl-1H- pyrazole-3-carboxylic acid H->I

Fig 1. Retrosynthetic and forward workflow for the target pyrazole acid.

Regioselectivity cluster_paths Diketo Ethyl 5,5-dimethyl-2,4-dioxohexanoate + Methylhydrazine PathA Path A (Minor Pathway) Less nucleophilic NH₂ attacks C2 Bulky NHMe attacks C4 Diketo->PathA Electronically & Sterically Disfavored PathB Path B (Major Pathway) More nucleophilic NHMe attacks C2 NH₂ attacks C4 Diketo->PathB Electronically Favored Minor Ethyl 5-tert-butyl-1-methyl- pyrazole-3-carboxylate (Target: 11% Yield) PathA->Minor Major Ethyl 3-tert-butyl-1-methyl- pyrazole-5-carboxylate (Byproduct: ~80% Yield) PathB->Major

Fig 2. Mechanistic divergence in cyclocondensation dictating regioselectivity.

Quantitative Yield Analysis

The following table summarizes the theoretical versus practical yields across the three-step sequence, highlighting the mass attrition caused by the regioselectivity bottleneck.

StepIntermediate / ProductTheoretical YieldPractical YieldIsomer Ratio (5-tBu : 3-tBu)
1 Ethyl 5,5-dimethyl-2,4-dioxohexanoate100%93%N/A
2 Ethyl 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate100%11%~ 1 : 7.5
3 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid100%92%N/A

Experimental Protocols (Self-Validating Workflows)

Step 1: Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate

Objective: Claisen condensation to establish the 1,3-dicarbonyl framework.

  • Preparation of Base: In a flame-dried round-bottom flask under N₂, dissolve sodium metal (1.0 eq, 740 mmol) in absolute ethanol (450 mL) at 0 °C to generate sodium ethoxide 2.

  • Condensation: Prepare a mixture of pinacolone (1.0 eq, 740 mmol) and diethyl oxalate (1.1 eq, 814 mmol). Add this mixture dropwise to the sodium ethoxide solution over 30 minutes to control the exotherm.

  • Reaction: Stir the mixture at room temperature for 1 hour, then elevate to 78 °C (reflux) for 2 hours.

    • In-Process Control (IPC): Analyze via TLC (Hexane/EtOAc 4:1, KMnO₄ stain). The pinacolone spot must be entirely consumed.

  • Quench & Extraction: Cool to room temperature and pour slowly into a pre-cooled 5M HCl solution (800 mL) to adjust the pH to ~2. Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 × 300 mL).

  • Purification: Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation: LC-MS (ESI+) should confirm the product mass: m/z 201 [M+H]⁺. Yields a red/orange liquid (~93%).

Step 2: Regioselective Cyclocondensation and Isolation

Objective: Pyrazole ring formation and chromatographic isolation of the minor isomer.

  • Cyclization: Dissolve ethyl 5,5-dimethyl-2,4-dioxohexanoate (1.0 eq, 100 mmol) in absolute ethanol (200 mL). Cool the solution to 0 °C.

  • Hydrazine Addition: Add methylhydrazine (1.1 eq, 110 mmol) dropwise. Caution: Methylhydrazine is highly toxic and volatile; perform strictly in a fume hood.

  • Reflux: Heat the reaction mixture to reflux for 6 hours.

    • IPC: LC-MS will show complete consumption of the diketoester and the appearance of two distinct peaks with m/z 211 [M+H]⁺, representing the two regioisomers 3.

  • Concentration: Remove the solvent under reduced pressure to yield a crude oil.

  • Chromatographic Separation (Critical Step): Load the crude mixture onto a silica gel column. Elute with a gradient of Hexane/Ethyl Acetate (95:5 to 80:20).

    • Elution Dynamics: The major isomer (3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate) elutes first because the bulky tert-butyl group shields the polar ester moiety, reducing its interaction with the silica stationary phase. The minor target isomer (ethyl 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate) elutes second.

  • Validation: Pool the later-eluting fractions. NMR or LC-MS (m/z 211 [M+H]⁺) confirms the identity. Yield: ~11%.

Step 3: Saponification to the Final Acid

Objective: Hydrolysis of the ester to yield the free carboxylic acid.

  • Hydrolysis: Dissolve the isolated ethyl 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate (10 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (40 mL).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 30 mmol). Stir vigorously at room temperature for 12 hours.

    • IPC: TLC (Hexane/EtOAc 3:1) should show complete disappearance of the starting ester.

  • Workup: Evaporate the THF and MeOH under reduced pressure. Dilute the remaining aqueous layer with 20 mL of water and wash once with diethyl ether (20 mL) to remove trace organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl until the pH reaches 2–3. A white precipitate will form.

  • Isolation: Extract the precipitated acid with ethyl acetate (3 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to dryness.

    • Validation: LC-MS (ESI+) m/z 183 [M+H]⁺. Yield: 90–95% as a pure white solid.

References

  • New pyrazole derivatives - European Patent Office - EP 2390252 A1.googleapis.com.
  • Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate.benchchem.com.
  • ETHYL TRIMETHYLACETOPYRUVATE | 13395-36-3.chemicalbook.com.

Sources

Exploratory

5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid chemical properties

Comprehensive Technical Guide on 5-tert-Butyl-1-methyl-1H-pyrazole-3-carboxylic Acid: Synthesis, Regioselectivity, and Applications in S1P1 Agonist Development Executive Summary In modern medicinal chemistry, the design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on 5-tert-Butyl-1-methyl-1H-pyrazole-3-carboxylic Acid: Synthesis, Regioselectivity, and Applications in S1P1 Agonist Development

Executive Summary

In modern medicinal chemistry, the design of highly selective receptor modulators relies heavily on structurally rigid, sterically tuned building blocks. 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid (Molecular Formula: C9H14N2O2) has emerged as a critical intermediate, particularly in the synthesis of sphingosine-1-phosphate receptor 1 (S1P1) agonists used for treating autoimmune diseases such as multiple sclerosis[1][2]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its regioselective synthesis, and field-validated protocols for its application in drug discovery.

Structural & Physicochemical Profiling

The utility of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid stems from its unique steric and electronic topology. The pyrazole core provides a rigid, metabolically stable scaffold. The bulky tert-butyl group at the C5 position serves a dual purpose: it acts as a lipophilic anchor that interacts with hydrophobic binding pockets in target receptors, and it forces adjacent substituents into specific conformational vectors.

Table 1: Quantitative Physicochemical Properties

PropertyValue / DescriptionMechanistic Implication
Molecular Formula C9H14N2O2Standard pyrazole core with lipophilic and polar appendages.
Molecular Weight 182.22 g/mol [3]Low molecular weight allows for downstream coupling without exceeding Lipinski's Rule of 5.
H-Bond Donors 1 (Carboxylic -OH)Essential for coupling reactions (e.g., amide/oxadiazole formation).
H-Bond Acceptors 4 (N atoms, O atoms)Facilitates receptor interaction and improves solubility profiles.
Steric Descriptor High (C5 tert-butyl)Restricts rotation of N1-methyl and dictates regioselectivity during synthesis.
pKa (Estimated) ~4.0 - 4.5Dictates extraction protocols; product precipitates at pH < 3.

Mechanistic Causality in Synthetic Regioselectivity

The synthesis of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid is typically achieved via a Knorr-type condensation between a 2,4-dioxoester and a substituted hydrazine[1]. The critical challenge in this workflow is controlling the regioselectivity to avoid the formation of the unwanted 3-tert-butyl-1-methyl isomer.

The Regioselective Paradigm: The reaction utilizes ethyl 5,5-dimethyl-2,4-dioxohexanoate and methylhydrazine .

  • Electrophilic Differentiation: The C2 carbonyl (adjacent to the electron-withdrawing ester group) is highly electrophilic. Conversely, the C4 carbonyl is heavily shielded by the massive steric bulk of the adjacent tert-butyl group and is less electrophilic due to inductive electron donation.

  • Nucleophilic Attack: Methylhydrazine possesses two nucleophilic nitrogen atoms. The terminal, unsubstituted primary amine (-NH2) is significantly more nucleophilic and less sterically hindered than the internal secondary amine (-NH-CH3).

  • Causality: The highly nucleophilic -NH2 selectively attacks the highly electrophilic and accessible C2 carbonyl. Subsequently, the -NH-CH3 attacks the sterically hindered C4 carbonyl to close the ring. Following dehydration, the nitrogen attached to the C4 position becomes N1 (bearing the methyl group), placing the tert-butyl group at C5 and the ester at C3[1].

This intrinsic steric and electronic bias creates a highly efficient, self-directing system that heavily favors the desired 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate isomer.

Application in Drug Discovery: S1P1 Receptor Agonists

S1P1 receptors are G-protein coupled receptors (GPCRs) that regulate lymphocyte egress from lymph nodes. Agonism of S1P1 leads to receptor internalization and degradation, effectively trapping lymphocytes in the lymph nodes and inducing peripheral immunosuppression—a validated mechanism for treating multiple sclerosis[2][4].

In drug design, the carboxylic acid moiety of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid is frequently coupled with substituted amidoximes. Subsequent cyclodehydration yields a 1,2,4-oxadiazole ring[1][5]. The oxadiazole acts as a metabolically robust bioisostere of an amide or ester, bridging the pyrazole core with a terminal aryl group.

S1P1_Pathway Drug Pyrazole-Oxadiazole S1P1 Agonist S1P1 S1P1 Receptor (Internalization) Drug->S1P1 High Affinity Binding Gi Gi Protein Activation S1P1->Gi Signal Transduction AC Adenylate Cyclase (Inhibition) Gi->AC Downstream Effect cAMP cAMP Levels (Decreased) AC->cAMP Reduction Lymph Lymphocyte Egress (Blocked) cAMP->Lymph Immunosuppression

Fig 1: Mechanism of action for pyrazole-oxadiazole S1P1 agonists in immunosuppression.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity synthesis.

Protocol A: Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate (Precursor)

Rationale: A Claisen condensation is used to build the 1,3-diketone framework necessary for pyrazole cyclization.

  • Setup: Under an inert nitrogen atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Addition: Add a mixture of pinacolone (3,3-dimethyl-2-butanone, 1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0 °C to control the exothermic enolate formation[6].

  • Reaction: Heat the mixture to 78 °C (reflux) for 2 hours. In-process control: TLC (Hexane:EtOAc 4:1) should show the disappearance of pinacolone.

  • Quench & Extraction: Cool to room temperature and pour into ice-cold 1M HCl to protonate the enolate. Extract with methyl tert-butyl ether (MTBE)[6].

  • Purification: Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the dioxoester as a yellow/red liquid[6].

Protocol B: Cyclization to Ethyl 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate

Rationale: Controlled addition of methylhydrazine ensures the kinetic trapping of the desired regiochemical isomer.

  • Setup: Dissolve ethyl 5,5-dimethyl-2,4-dioxohexanoate (1.0 eq) in glacial acetic acid. The acidic medium promotes the initial imine formation and subsequent dehydration.

  • Addition: Cool the solution to 10 °C. Add methylhydrazine (1.05 eq) dropwise. Caution: Methylhydrazine is highly toxic; perform strictly in a fume hood.

  • Cyclization: Stir at room temperature for 4 hours, then heat to 80 °C for 2 hours to drive the cyclodehydration to completion[1].

  • Validation: Analyze via LC-MS. The target ester will show an m/z of 211 [M+H]+[1].

  • Workup: Concentrate the mixture, neutralize with saturated NaHCO3, and extract with ethyl acetate. Purify via silica gel chromatography to isolate the major isomer.

Protocol C: Saponification to 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid

Rationale: Base-catalyzed hydrolysis cleaves the ethyl ester. Acidification is required to precipitate the free carboxylic acid.

  • Hydrolysis: Dissolve the ester from Protocol B in a 1:1 mixture of THF and Methanol. Add 2M aqueous LiOH or NaOH (3.0 eq).

  • Reaction: Stir at room temperature for 12 hours. In-process control: TLC should indicate complete consumption of the higher-Rf ester.

  • Isolation: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl until the pH reaches 2.5–3.0. The target acid will precipitate as a white solid.

  • Collection: Filter the solid, wash with ice-cold water, and dry under high vacuum to afford pure 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid.

References

  • New pyrazole derivatives - European Patent Office - EP 2390252 A1 Source: Googleapis / European Patent Office URL:[Link]

  • Discovery of Clinical Candidate GSK1842799 As a Selective S1P1 Receptor Agonist (Prodrug) for Multiple Sclerosis Source: ACS Medicinal Chemistry Letters (via PMC/NIH) URL:[Link]

  • C9H14N2O2 - Explore - PubChemLite Source: PubChemLite / University of Luxembourg URL:[Link]

  • Discovery of Potent 3,5-Diphenyl-1,2,4-oxadiazole Sphingosine-1-phosphate-1 (S1P1) Receptor Agonists with Exceptional Selectivity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and potential biological activities of 5-tert-butyl-1-methyl-1H-pyrazole-3-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid. While direct extensive research on this specific molecule is emerging, this document synthesizes data from structurally related pyrazole carboxylic acid derivatives to build a predictive profile of its bioactivity. This guide explores its potential as an anti-inflammatory, analgesic, and herbicidal agent, and discusses its possible roles as a kinase or ion channel modulator. Detailed, field-proven experimental protocols are provided to enable researchers to rigorously test these hypotheses.

Introduction: The Pyrazole Carboxylic Acid Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a privileged scaffold in medicinal and agricultural chemistry.[1][2] Pyrazole-containing compounds exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and herbicidal properties.[3] The carboxylic acid functional group often enhances the compound's interaction with biological targets and improves its pharmacokinetic properties.

The subject of this guide, 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid, possesses key structural features that suggest a strong potential for significant biological activity. The bulky tert-butyl group can provide steric hindrance that may enhance selectivity for specific protein binding pockets, while the N-methylation prevents tautomerization and locks the molecule in a specific conformation.

Predicted Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, we can hypothesize several key biological activities for 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid.

Anti-inflammatory and Analgesic Activity

A closely related compound, 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, is noted for its potential as an anti-inflammatory and analgesic agent.[4][5] This suggests that 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid may also exhibit similar properties. The likely mechanism of action for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.

COX-2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Metabolism Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound 5-tert-butyl-1-methyl-1H- pyrazole-3-carboxylic acid Compound->COX2 Inhibition

Caption: Predicted mechanism of anti-inflammatory action via COX-2 inhibition.

Herbicidal Activity

The structural analog, 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has also been identified as a potential herbicide.[4][6] This suggests that our target compound may have applications in agriculture. The mode of action for pyrazole-based herbicides can vary, but they often target specific enzymes in plant biosynthetic pathways that are not present in animals.

Kinase Inhibition

A regioisomer, 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid, has been investigated for its potential as a kinase inhibitor.[7] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyrazole scaffold is a common motif in many known kinase inhibitors.

Kinase_Inhibition_Workflow cluster_reaction Kinase Reaction Kinase Target Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate (Protein/Peptide) Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Compound 5-tert-butyl-1-methyl-1H- pyrazole-3-carboxylic acid Compound->Kinase Inhibition

Caption: General workflow of kinase inhibition by the test compound.

Ion Channel Modulation

The same regioisomer, 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid, has also been explored for its ability to modulate ion channels.[7] Ion channels are critical for neuronal signaling, muscle contraction, and other physiological processes. Their modulation can have profound therapeutic effects.

Experimental Protocols for Biological Characterization

To validate the predicted biological activities of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid, the following detailed experimental protocols are recommended.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is adapted from commercially available colorimetric and fluorometric inhibitor screening kits.[2][7][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) for colorimetric assay or a suitable fluorescent probe for fluorometric assay

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Plate reader capable of measuring absorbance or fluorescence

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Assay Setup:

    • Background Wells: Add Assay Buffer and Heme.

    • 100% Initial Activity Wells: Add Assay Buffer, Heme, and enzyme (COX-1 or COX-2).

    • Inhibitor Wells: Add Assay Buffer, Heme, enzyme, and various concentrations of the test compound.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Detection:

    • Colorimetric: After a specific incubation time, measure the absorbance at the appropriate wavelength (e.g., 590 nm) to detect the oxidation of TMPD.

    • Fluorometric: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Parameter Description
IC50Concentration of the compound that inhibits 50% of the enzyme's activity.
Selectivity IndexRatio of IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for COX-2.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the in vivo efficacy of anti-inflammatory compounds.[4][10][11][12][13]

Objective: To assess the ability of the test compound to reduce acute inflammation in a rodent model.

Materials:

  • Male Wistar rats (180-200 g)

  • 1% w/v carrageenan solution in saline

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • Pletysmometer or calipers

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

  • Grouping: Randomly divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

  • Dosing: Administer the test compound or controls via the desired route (e.g., oral gavage) at a specific time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Herbicidal Activity Bioassay

This protocol provides a straightforward method for assessing the phytotoxicity of the test compound.[3][14][15][16][17]

Objective: To evaluate the effect of the test compound on seed germination and seedling growth.

Materials:

  • Seeds of a sensitive plant species (e.g., cress, lettuce, or a model weed)

  • Petri dishes with filter paper

  • Test compound dissolved in a suitable solvent (e.g., acetone or ethanol) and diluted to various concentrations in water.

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound.

  • Assay Setup:

    • Place two layers of filter paper in each petri dish.

    • Add a defined volume of the test solution or control (water with a small percentage of the solvent) to each dish to saturate the filter paper.

    • Place a specific number of seeds on the moist filter paper.

  • Incubation: Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark cycle).

  • Evaluation: After a set period (e.g., 3-5 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control and determine the EC50 (effective concentration causing 50% inhibition) or GR50 (concentration causing 50% growth reduction).

Kinase Inhibition Assay

This is a general protocol for assessing the inhibitory activity of the compound against a specific kinase.[18][19][20][21][22]

Objective: To determine the IC50 of the test compound against a target kinase.

Materials:

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test compound dissolved in DMSO

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar)

  • 96-well or 384-well plates

  • Luminometer or fluorescence plate reader

Procedure:

  • Assay Setup: In a microplate, combine the kinase, test compound at various concentrations, and the substrate in the reaction buffer.

  • Pre-incubation: Incubate for a short period to allow the compound to bind to the kinase.

  • Reaction Initiation: Add ATP to start the kinase reaction.

  • Incubation: Incubate at the optimal temperature for the kinase for a defined time.

  • Detection: Stop the reaction and add the detection reagents to measure the amount of ADP produced (or remaining ATP), which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Ion Channel Modulation Assay: Patch-Clamp Electrophysiology

This is the gold-standard technique for studying the effect of compounds on ion channel function.[1][5][23][24][25]

Objective: To determine if the test compound modulates the activity of specific ion channels.

Materials:

  • Cells expressing the ion channel of interest (e.g., cultured cell line or primary neurons)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Glass micropipettes

  • Intracellular and extracellular recording solutions

  • Test compound

Procedure:

  • Cell Preparation: Prepare the cells for recording.

  • Pipette Preparation: Pull and fire-polish glass micropipettes and fill them with the intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the inside of the cell.

  • Recording: In voltage-clamp mode, apply a voltage protocol to elicit ion channel currents. Record the baseline currents.

  • Compound Application: Perfuse the test compound onto the cell and record the currents in its presence.

  • Washout: Wash the compound away and record the recovery of the currents.

  • Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence caused by the compound.

Synthesis of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid

While several methods exist for the synthesis of pyrazole derivatives, a common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[26][27][28] For the target compound, a plausible synthetic route is outlined below.

Synthesis_Pathway cluster_reactants Reactants Dicarbonyl tert-Butyl-substituted 1,3-dicarbonyl precursor Intermediate Pyrazole ester intermediate Dicarbonyl->Intermediate Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Intermediate Final_Product 5-tert-butyl-1-methyl-1H- pyrazole-3-carboxylic acid Intermediate->Final_Product Hydrolysis

Caption: Plausible synthetic route to the target compound.

Conclusion and Future Directions

5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid is a compound with significant potential for a range of biological activities, including anti-inflammatory, analgesic, herbicidal, and kinase/ion channel modulatory effects. This guide has provided a comprehensive, albeit predictive, overview of these potential activities and has detailed the necessary experimental protocols to rigorously evaluate them. Further research into this specific molecule and its analogs is warranted and could lead to the development of novel therapeutic agents or agricultural products.

References

  • Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
  • Bentham Science Publishers. (2021, February 1).
  • American Chemical Society. (2021, October 27). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction | Journal of Medicinal Chemistry.
  • J&K Scientific. (n.d.). 5-tert-Butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • JoVE. (2023, April 30).
  • Leica Microsystems. (2023, May 4).
  • MDPI. (2021, July 7). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).
  • Kuujia.com. (2024, August 29). Cas no 376387-68-7 (1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid).
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • NIH. (n.d.). A Rapid and Simple Bioassay Method for Herbicide Detection - PMC. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Creative Bioarray. (2024, June 20). Carrageenan-Induced Paw Edema Model.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • NC State Extension Publications. (2016, October 11). Conducting a Bioassay For Herbicide Residues.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • NIH. (n.d.). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC. Retrieved from [Link]

  • MDPI. (2025, July 15). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema.
  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Cenmed. (n.d.). 1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carboxylic acid (C007B-484121). Retrieved from [Link]

Sources

Exploratory

Engineering Precision: The Role of 5-tert-Butyl-1-methyl-1H-pyrazole-3-carboxylic Acid in Targeted Kinase Inhibitor Design

Executive Summary The development of highly selective kinase inhibitors remains one of the most formidable challenges in modern medicinal chemistry due to the highly conserved nature of the human kinome's ATP-binding sit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors remains one of the most formidable challenges in modern medicinal chemistry due to the highly conserved nature of the human kinome's ATP-binding sites. To overcome this, drug discovery programs increasingly rely on privileged scaffolds that offer precise spatial control over hydrogen-bonding vectors and hydrophobic interactions. 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid has emerged as a critical building block in this endeavor. This whitepaper deconstructs the structural causality of this pharmacophore, detailing how its specific substitutions drive potency and selectivity across multiple kinase targets, including p38α MAPK, Cyclin-Dependent Kinases (CDKs), and mutant ABL1.

Pharmacophore Deconstruction: The Causality of the Scaffold

The utility of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid is not coincidental; every functional group on the pyrazole ring serves a distinct, mechanistic purpose in kinase binding.

The 1-Methyl Group: Conformational Locking

Unsubstituted pyrazoles (1H-pyrazoles) undergo rapid annular tautomerization, shifting the proton between the N1 and N2 positions. When a tautomeric mixture binds to a kinase, the protein selects a single conformation, incurring a significant entropic penalty. By methylating the N1 position, the tautomeric state is permanently locked. This rigidification ensures that the adjacent 3-carboxylic acid (typically converted to a 3-carboxamide) is spatially fixed, directing its hydrogen-bond donor (NH) and acceptor (C=O) vectors precisely toward the backbone residues of the kinase hinge region (1)[1].

The 5-tert-Butyl Group: Hydrophobic Anchoring

Kinase selectivity is often achieved by targeting allosteric or lipophilic pockets that are uniquely accessible in specific kinase conformations. In the case of Type II inhibitors (which bind to the "DFG-out" conformation), the movement of the activation loop exposes a deep, hydrophobic specificity pocket. The bulky, highly lipophilic tert-butyl group at the C5 position is perfectly sized to insert into this pocket. This shape complementarity not only drives nanomolar potency but also provides exquisite selectivity for kinases capable of adopting this specific conformation,2[2].

The 3-Carboxylic Acid: The Hinge-Binding Vector

The 3-carboxylic acid serves as the primary synthetic handle. It is universally subjected to amide coupling with diverse primary or secondary amines. The resulting 3-carboxamide acts as the primary anchor to the ATP-binding site. Furthermore, the 1-methyl-1H-pyrazole-3-carboxamide motif has been successfully deployed to target mutant kinases,3[3], and has shown potent antitumor activity 4[4].

Mechanistic Binding Model (Visualization)

The following diagram illustrates the logical relationship between the structural components of the 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxamide pharmacophore and the topological features of a standard kinase ATP-binding site.

G cluster_ligand Inhibitor Pharmacophore cluster_kinase Kinase ATP-Binding Site tBu 5-tert-Butyl Group Core 1-Methyl-1H-Pyrazole tBu->Core Hydrophobic Hydrophobic Pocket II (DFG-out / Selectivity) tBu->Hydrophobic Hydrophobic Packing Amide 3-Carboxamide Linker Core->Amide Gatekeeper Gatekeeper Residue Core->Gatekeeper Shape Complementarity Tail Solvent Tail (R-group) Amide->Tail Hinge Hinge Region (Backbone NH/C=O) Amide->Hinge Key Hydrogen Bonds Solvent Solvent-Exposed Region Tail->Solvent Solubilization

Binding model of 5-tBu-1-Me-pyrazole-3-carboxamide in the kinase ATP-binding site.

Quantitative Structure-Activity Relationship (SAR)

To demonstrate the causality of the 1-methyl and 5-tert-butyl substitutions, the table below summarizes representative SAR data for the pyrazole core against the p38α MAPK model. The data highlights the synergistic effect of conformational locking and hydrophobic anchoring.

Scaffold VariationN1-Substituent (R1)C5-Substituent (R5)p38α IC50 (nM)Structural Rationale
Unsubstituted-H-H>10,000Lacks hydrophobic anchor; high entropic penalty due to tautomerization.
5-Phenyl-H-Phenyl1,250Phenyl provides some hydrophobic packing, but tautomerization persists.
1-Methyl-CH3-H>5,000Locked conformation, but lacks the crucial hydrophobic interaction.
5-tert-Butyl-H-tert-Butyl350Excellent hydrophobic fit, but H-bond vectors are not fully locked.
Optimized Core -CH3 -tert-Butyl 45 Synergistic effect: Locked conformation + optimal hydrophobic packing.

Synthetic Workflows & Self-Validating Protocols

The transformation of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid into a bioactive kinase inhibitor requires robust, self-validating methodologies.

Protocol: Amide Coupling via HATU/DIPEA

Causality: HATU is selected over traditional EDC/HOBt coupling because the electron-rich nature of the pyrazole ring can reduce the electrophilicity of the activated ester. HATU generates a highly reactive O-At ester that drives the reaction to completion even with sterically hindered or electron-deficient amines.

  • Activation : In a flame-dried round-bottom flask under N2, dissolve 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling : Add the target amine (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2–4 hours. Self-Validation: Monitor reaction completion via LC-MS; the disappearance of the starting acid mass (m/z 183 [M+H]+) and appearance of the product mass confirms successful coupling.

  • Workup : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing : Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to yield the pure 3-carboxamide derivative.

Protocol: Self-Validating TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the delayed fluorescence measurement completely eliminates background auto-fluorescence generated by the small-molecule library, ensuring absolute data trustworthiness.

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550).

  • Assay Assembly : Add 5 µL of the recombinant kinase (e.g., p38α) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Tracer Addition : Add 5 µL of a mixture containing the fluorescently labeled ATP-competitive tracer and the Europium (Eu)-labeled anti-tag antibody.

  • Equilibration : Seal the plate and incubate in the dark for 1 hour at room temperature to allow the binding equilibrium to establish.

  • Detection & Validation : Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Eu donor, 665 nm for tracer acceptor). Calculate the emission ratio (665/615).

  • Data Analysis : Generate IC50 curves using a 4-parameter logistic fit. Self-Validation: Every plate must include a known reference inhibitor (e.g., SB203580) as a positive control. The assay is only validated if the reference IC50 falls within 3-fold of its historical mean and the plate Z'-factor is >0.6.

Conclusion

The 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid building block is a masterclass in rational drug design. By combining the conformational rigidity of the N1-methyl group with the hydrophobic bulk of the C5-tert-butyl group, medicinal chemists can reliably anchor the 3-carboxamide vector into the kinase hinge region while simultaneously exploiting deep allosteric pockets. As the field moves toward targeting complex gatekeeper mutations and stabilizing inactive kinase conformations, this privileged scaffold will remain foundational to the discovery of next-generation targeted therapeutics.

References

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519)
  • Source: acs.
  • Alkynylnicotinamide-based compounds as ABL1 inhibitors with potent activities against drug-resistant CML harboring ABL1(T315I)
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Utilization of 5-tert-Butyl-1-methyl-1H-pyrazole-3-carboxylic Acid in S1P1 Receptor Agonist Discovery

Executive Summary & Mechanistic Rationale In the landscape of modern drug discovery, 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 133261-07-1) serves as a highly privileged pharmacophore building block. Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern drug discovery, 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 133261-07-1) serves as a highly privileged pharmacophore building block. Its primary in vitro application lies in the synthesis and subsequent biochemical screening of novel Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists [1]. S1P1 modulators, such as fingolimod (FTY720), are critical in treating autoimmune diseases like multiple sclerosis by sequestering lymphocytes in lymph nodes.

Mechanistic Causality of the Fragment: The structural geometry of this specific pyrazole derivative is not arbitrary. The bulky, lipophilic tert-butyl group acts as an anchor that mimics the hydrophobic alkyl tail of endogenous sphingosine-1-phosphate (S1P), fitting precisely into the deep hydrophobic pocket of the S1P1 receptor. Meanwhile, the 1-methyl-pyrazole core provides a rigid, metabolically stable scaffold that directs the 3-carboxylic acid vector outward toward the solvent-exposed region, making it an ideal handle for combinatorial amide coupling[1].

This guide details the in vitro workflow for utilizing this compound: from parallel chemical synthesis to functional evaluation via [35S]-GTPγS binding assays.

Experimental Workflow

The integration of this building block into a discovery pipeline requires a seamless transition from synthetic chemistry to in vitro pharmacology.

Workflow A Fragment Preparation B Amide Coupling A->B C Library Purification B->C D In Vitro Screening C->D E SAR Analysis D->E

Fig 1. Workflow for in vitro synthesis and screening of pyrazole-3-carboxylic acid derivatives.

Protocol 1: In Vitro Parallel Synthesis (Amide Coupling)

To evaluate the biological potential of the 5-tert-butyl-1-methyl-1H-pyrazole core, it must be conjugated to various amines to generate a focused screening library.

Causality of Reagent Selection: Standard coupling reagents (like EDC/HOBt) often fail or proceed sluggishly with this compound due to the severe steric hindrance imposed by the adjacent tert-butyl group. Therefore, is mandated. HATU forms a highly reactive 7-azabenzotriazole active ester, driving the sterically hindered reaction to completion. N,N-Diisopropylethylamine (DIPEA) is used as it is non-nucleophilic and will not compete with the target amine for the activated ester.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent (eq) of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Activation: Add 1.5 eq of HATU and 3.0 eq of DIPEA to the solution.

  • Self-Validation Checkpoint 1: Stir at room temperature (25°C) for 15 minutes. The formation of the active ester is visually self-validating; the solution will transition from colorless to a distinct pale yellow. If the solution remains colorless, the activation has failed (likely due to moisture in the DMF or degraded HATU), and the reaction must be aborted.

  • Conjugation: Add 1.2 eq of the target primary or secondary amine. Stir continuously for 2 to 4 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with deionized water. Extract the organic layer using Ethyl Acetate (EtOAc), wash with brine, and dry over anhydrous Na₂SO₄.

  • Self-Validation Checkpoint 2 (LC-MS): Prior to biological assaying, verify the product via LC-MS. The chromatogram must show the complete disappearance of the starting acid mass (m/z 183 [M+H]+) and the appearance of the target amide mass.

Protocol 2: In Vitro S1P1 Receptor Activation Assay ([35S]-GTPγS Binding)

Once the pyrazole derivatives are synthesized, their ability to agonize the S1P1 receptor is quantified in vitro using a . S1P1 is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway[2].

Causality of Assay Conditions:

  • Saponin (50 µg/mL): Added to permeabilize the CHO cell membrane vesicles. Without saponin, the bulky, hydrophilic [35S]-GTPγS tracer cannot cross the lipid bilayer to access the intracellular G-protein binding sites[2].

  • GDP (10 µM): Essential for competing with [35S]-GTPγS for basal (unstimulated) G-protein binding. This artificially suppresses background noise, exponentially increasing the signal-to-noise ratio upon agonist stimulation[2].

  • Fatty Acid-Free BSA (0.2%): S1P1 ligands (including the synthesized pyrazole derivatives) are highly lipophilic. BSA acts as a carrier protein, preventing the compounds from non-specifically adhering to the plastic walls of the microtiter plates[2].

Step-by-Step Methodology
  • Buffer Preparation: Prepare the assay buffer containing 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, 50 µg/mL saponin, and 0.2% fatty acid-free BSA[2].

  • Compound Dilution: Prepare a 10-point concentration-response curve of the synthesized pyrazole derivatives in 100% DMSO (ranging from 0.1 nM to 10 µM final concentration). Dilute 1:100 into the assay buffer to maintain a final DMSO concentration of 1% (v/v).

  • Incubation: In a 96-well plate, combine 5–10 µg of S1P1-expressing CHO cell membranes per well with the diluted compounds and 0.1 nM [35S]-GTPγS. Incubate for exactly 90 minutes at room temperature to allow the slow GDP/GTP exchange kinetics to reach steady-state equilibrium[2].

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filter plates pre-soaked in cold washing buffer (50 mM Tris-HCl, pH 7.4).

  • Washing & Reading: Wash the filters three times with cold washing buffer to remove unbound radioligand. Dry the plates, add 50 µL of scintillation cocktail per well, and quantify radioactivity using a MicroBeta scintillation counter.

  • Self-Validation Checkpoint 3: Every assay plate must include 10 µM of endogenous S1P as a 100% efficacy positive control[2]. The assay is only deemed valid if the S1P control generates a radioactive signal ≥300% above the basal (vehicle-only) control. A narrower window indicates degraded tracer or uncoupled receptor-G-protein complexes.

Target Biology & Signaling Visualization

Understanding the downstream effects of S1P1 activation by these pyrazole derivatives is critical for interpreting in vitro phenotypic data. Activation of the Gi/o pathway leads to the inhibition of Adenylyl Cyclase (lowering cAMP) and the activation of the PI3K/Akt pathway, which ultimately promotes cytoskeletal rearrangement and endothelial barrier enhancement.

Signaling L S1P1 Agonist R S1P1 Receptor L->R Binds G Gi/o Protein R->G Activates AC Adenylyl Cyclase G->AC Inhibits PI3K PI3K/Akt Pathway G->PI3K Activates cAMP cAMP Levels (↓) AC->cAMP Decreases Rac Rac Activation PI3K->Rac Activates

Fig 2. S1P1 receptor Gi/o-coupled signaling pathway modulated by pyrazole-derived agonists.

Quantitative Data Summarization

The following table summarizes the critical physicochemical properties of the fragment and the optimized in vitro assay parameters required for reproducibility.

Table 1: Physicochemical Properties & Assay Parameters

ParameterValue / SpecificationMechanistic Significance
Molecular Weight 182.22 g/mol Ideal fragment size (Rule of 3 compliant) for Fragment-Based Drug Discovery (FBDD).
LogP (estimated) ~1.8 - 2.2Optimal lipophilicity for partitioning into the S1P1 hydrophobic binding pocket.
HATU Stoichiometry 1.5 EquivalentsEnsures complete activation of the sterically hindered pyrazole-3-carboxylate.
[35S]-GTPγS Conc. 0.1 nMTracer concentration; maintains high specific activity without saturating G-proteins.
GDP Concentration 10 µMSuppresses basal G-protein activation, maximizing the assay's signal-to-noise ratio.
Assay Incubation 90 minutes at 25°CAllows the slow GDP/GTP exchange kinetics to reach steady-state equilibrium.

References

  • European Patent Office (EP 2390252 A1). New pyrazole derivatives and their use as sphingosine-1-phosphate receptor (S1P1) agonists. Google Patents.

Sources

Application

Application Note: Utilizing 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid as a Core Scaffold for S1P1 Receptor Agonists in Cell-Based Assays

Strategic Rationale & Chemical Context In the landscape of modern drug discovery, specific chemical building blocks are recognized as "privileged scaffolds" due to their ability to consistently generate highly potent and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

In the landscape of modern drug discovery, specific chemical building blocks are recognized as "privileged scaffolds" due to their ability to consistently generate highly potent and selective target interactions. 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid is one such critical intermediate, extensively utilized in the synthesis of novel Sphingosine-1-phosphate receptor 1 (S1P1) agonists[1].

While this carboxylic acid is not the final active pharmaceutical ingredient (API), it provides the essential pharmacophoric foundation for S1P1 modulators. The causality behind its selection is rooted in structural biology:

  • The tert-butyl group provides optimal steric bulk and lipophilicity, perfectly anchoring the molecule into the deep hydrophobic pocket of the S1P1 receptor.

  • The 1-methyl group restricts the rotational degrees of freedom, locking the pyrazole ring into a bioactive conformation that minimizes entropic penalty upon binding.

  • The 3-carboxylic acid serves as a versatile synthetic handle, allowing for facile coupling to oxadiazoles, amides, or thiophenes to complete the receptor-binding domain[2].

Because the intermediate itself requires derivatization to achieve biological activity, this application note details the rigorous, self-validating cell-based assay workflows required to evaluate the pharmacological profile of the resulting pyrazole-derived S1P1 agonists.

Mechanistic Pathway: S1P1 Receptor Activation

The S1P1 receptor is a G-protein coupled receptor (GPCR) that couples exclusively to the Gi/o family of heterotrimeric G-proteins. Agonist binding induces a conformational change that triggers the exchange of GDP for GTP on the Gαi subunit. This activation leads to a bifurcated signaling cascade: the inhibition of adenylyl cyclase (resulting in decreased intracellular cAMP) and the robust recruitment of β-arrestin, which ultimately drives receptor internalization[3]. For S1P1 therapeutics (like Fingolimod), this agonist-induced internalization is critical, as it removes the receptor from the cell surface, acting as a "functional antagonist" to prevent lymphocyte egress from lymph nodes.

S1P1_Pathway Agonist Pyrazole Derivative (S1P1 Agonist) Receptor S1P1 Receptor (GPCR) Agonist->Receptor Binds Gi Gi/o Protein Activation Receptor->Gi Couples Arrestin β-Arrestin Recruitment Receptor->Arrestin Phosphorylation dependent AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP Accumulation AC->cAMP Downregulates Internalization Receptor Internalization (Functional Antagonism) Arrestin->Internalization Endocytosis

S1P1 receptor activation pathway and downstream signaling cascade.

Self-Validating Assay Architecture

To ensure scientific integrity and eliminate false positives (e.g., assay interference or off-target toxicity), the evaluation of synthesized pyrazole derivatives must employ a self-validating system of orthogonal assays .

Relying on a single readout is insufficient in GPCR drug development. By sequentially layering three distinct assays, researchers create a closed-loop validation matrix:

  • Proximal Coupling ([35S]GTPγS Binding): Proves the compound physically activates the receptor-G protein complex.

  • Downstream Effector (cAMP Accumulation): Validates that the proximal G-protein activation successfully propagates through the intracellular signaling network to modulate the secondary messenger.

  • Terminal Regulation (β-Arrestin Recruitment): Confirms the compound triggers the desensitization pathway necessary for the therapeutic mechanism of action (functional antagonism)[4].

If a pyrazole derivative shows high potency in the GTPγS assay but fails to suppress cAMP or recruit β-arrestin, the system self-corrects by flagging the compound as a biased agonist or an assay artifact, preventing flawed candidates from advancing.

Workflow Synth Synthesize Pyrazole Derivatives GTP [35S]GTPγS Binding (Gi Activation) Synth->GTP Cells Culture S1P1 CHO/HEK Cells Cells->GTP cAMP HTRF cAMP Assay (AC Inhibition) Cells->cAMP Arrestin β-Arrestin Assay (Internalization) Cells->Arrestin Data Orthogonal Data Validation GTP->Data cAMP->Data Arrestin->Data

Self-validating orthogonal assay workflow for S1P1 agonists.

Step-by-Step Experimental Protocols

Protocol A: [35S]GTPγS Binding Assay (Proximal Activation)

This functional assay measures the accumulation of a non-hydrolyzable radiolabeled GTP analog, directly quantifying G-protein activation[5].

Causality & Expert Insights:

  • Why Saponin? Saponin is a mild detergent added to the buffer to permeabilize the cell membrane. This is non-negotiable, as the bulky [35S]GTPγS isotope cannot cross intact lipid bilayers to access the intracellular face of the GPCR where the G-protein resides.

  • Why GDP? Excess unlabeled GDP (typically 1-10 µM) is added to saturate basal, non-agonist-induced G-protein activity. This ensures that the measured radioactive signal is strictly causally linked to the pyrazole derivative's activation of the receptor, drastically improving the signal-to-noise ratio.

Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human S1P1 in buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2). Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Compound Dilution: Prepare a 10-point dose-response curve of the pyrazole derivative in DMSO (final assay DMSO concentration ≤ 1%).

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, the test compound, 2 µ g/well Saponin, 0.2% fatty acid-free BSA, and 1.7 µM GDP. Incubate for 15 minutes at room temperature to allow receptor-ligand equilibration.

  • Radioligand Addition: Initiate the reaction by adding 1.5 nM [35S]GTPγS (1250 Ci/mmol). Incubate for 60 minutes at 30°C on a gentle shaker.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in cold wash buffer. Wash filters three times with cold 50 mM Tris-HCl.

  • Detection: Add scintillation cocktail to the filters and measure membrane-bound radioactivity using a MicroBeta counter.

Protocol B: HTRF cAMP Accumulation Assay (Downstream Effector)

This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure the inhibition of adenylyl cyclase.

Causality & Expert Insights:

  • Why Forskolin? Because S1P1 is a Gi-coupled receptor, its activation inhibits adenylyl cyclase. In resting cells, basal cAMP levels are too low to accurately measure a decrease. Therefore, we must first artificially stimulate adenylyl cyclase using Forskolin to create a high baseline of cAMP. The efficacy of the pyrazole derivative is then quantified by its ability to suppress this Forskolin-induced cAMP peak.

  • Why IBMX? Isobutylmethylxanthine (IBMX) is a phosphodiesterase (PDE) inhibitor. It is added to prevent the cellular degradation of cAMP during the assay, ensuring the measured cAMP accurately reflects adenylyl cyclase activity.

Methodology:

  • Cell Plating: Seed S1P1-expressing CHO cells into a 384-well white microplate at a density of 5,000 cells/well in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX).

  • Stimulation: Add the pyrazole derivative (dose-response) concurrently with 5 µM Forskolin.

  • Incubation: Incubate the plate for 45 minutes at 37°C to allow for cAMP accumulation and subsequent Gi-mediated inhibition.

  • Lysis & Detection: Add the HTRF lysis buffer containing the cAMP-d2 conjugate and the Anti-cAMP Cryptate antibody.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Reading: Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the FRET ratio (665/620) to determine cAMP concentrations via a standard curve.

Quantitative Data Interpretation

The successful derivatization of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid typically yields compounds with sub-nanomolar potency and extreme selectivity for S1P1 over S1P3 (which is associated with off-target bradycardia)[6]. The table below summarizes the expected pharmacological parameters across the self-validating assay matrix.

Compound / Scaffold[35S]GTPγS EC50 (nM)cAMP Inhibition EC50 (nM)β-Arrestin EC50 (nM)S1P1/S1P3 Selectivity Ratio
Endogenous S1P 0.5 - 2.00.1 - 1.05.0 - 15.0~1 (Non-selective)
Fingolimod-P (Active) 0.3 - 1.50.2 - 0.82.0 - 10.0~5
Optimized Pyrazole Derivative 0.6 - 5.00.5 - 3.010.0 - 25.0>1000

Table 1: Comparative pharmacological profiling of S1P1 agonists across orthogonal cell-based assays.

References

  • googleapis.
  • PubMed (nih.gov)
  • US8889668B2 - Oxadiazole diaryl compounds Google Patents URL
  • Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1)

Sources

Method

Application of Pyrazole Carboxylic Acids in Medicinal Chemistry: Bioisosterism, Library Generation, and Late-Stage Functionalization

The Strategic Role of Pyrazole Carboxylic Acids in Drug Design In modern medicinal chemistry, pyrazole carboxylic acids are highly prized building blocks, serving as versatile scaffolds for hit-to-lead optimization and l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Pyrazole Carboxylic Acids in Drug Design

In modern medicinal chemistry, pyrazole carboxylic acids are highly prized building blocks, serving as versatile scaffolds for hit-to-lead optimization and library generation. The pyrazole ring frequently acts as a non-classical bioisostere for arenes and phenols. While benzene has a highly lipophilic profile (CLogP = 2.14), pyrazole offers a significantly lower lipophilicity (CLogP = 0.24) 1. Replacing a phenyl ring with a pyrazole core drastically improves a drug candidate's aqueous solubility, ligand efficiency (LipE), and metabolic stability against Phase I oxidation 2.

Furthermore, the adjacent nitrogen atoms in the pyrazole ring act as both hydrogen-bond donors and acceptors, enabling critical interactions with target protein active sites. Because of these distinct physicochemical advantages, pyrazole carboxylic acids have been successfully utilized to synthesize potent Dengue virus NS2B-NS3 protease inhibitors 3 and KEAP1-NRF2 protein-protein interaction (PPI) inhibitors 4.

Table 1: Physicochemical Comparison of Benzene vs. Pyrazole Scaffolds
PropertyBenzenePyrazoleMedicinal Chemistry Impact
CLogP 2.140.24Reduced lipophilicity, lowering the risk of off-target toxicity and improving oral bioavailability.
H-Bond Donors 01 (NH)Enhanced target engagement via direct interaction with active site residues.
H-Bond Acceptors 02 (N, NH)Improved aqueous solubility and favorable ADME profile.
Metabolic Stability HighHighResists CYP450-mediated Phase I oxidation better than phenol bioisosteres.

Divergent Synthesis Workflows

The carboxylic acid moiety on the pyrazole ring provides a synthetic handle for divergent library generation. It can be converted into an amide to explore solvent-exposed regions of a target protein, or it can be utilized as a traceless directing group in decarboxylative cross-coupling to form complex C-C bonds 5.

Workflow A Pyrazole Carboxylic Acid Scaffold B Amide Coupling (HATU, DIPEA) A->B Amines C Decarboxylative Cross-Coupling A->C Aryl Halides, Pd/Cu D Screening Library (e.g., Protease Inhibitors) B->D C->D E Lead Optimization (LogD & BEI tuning) D->E HTS & SAR

Workflow for generating pyrazole-based screening libraries via divergent synthesis.

Application 1: High-Throughput Amide Coupling for Targeted Libraries

Amide coupling of pyrazole-3/4/5-carboxylic acids is the fundamental reaction for generating screening libraries 6. HATU is generally preferred over standard carbodiimides (like EDC/HOBt) because the electron-deficient nature of substituted pyrazole rings often requires highly reactive uronium coupling agents to efficiently drive the formation of the active ester.

Protocol: HATU-Mediated Amide Coupling

Causality & Design: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered base to deprotonate the carboxylic acid without acting as a competing nucleophile. The protocol integrates an LC-MS validation checkpoint to prevent the waste of expensive amine building blocks by ensuring complete active-ester formation before amine introduction.

  • Preparation: In an oven-dried 20 mL scintillation vial under an N₂ atmosphere, dissolve the pyrazole carboxylic acid (1.0 eq, typically 0.5 mmol) in anhydrous DMF to achieve a 0.1–0.2 M solution.

  • Base Addition: Add DIPEA (3.0 eq). Causality: A 3-fold excess ensures complete deprotonation of the carboxylic acid and neutralizes any HCl salts if the subsequent amine partner is introduced as a hydrochloride salt.

  • Activation: Add HATU (1.2 eq) in one continuous portion. Stir the reaction mixture at room temperature (20–25 °C) for 15–30 minutes.

  • Self-Validation Checkpoint: Aliquot 1 µL of the reaction mixture, dilute in 1 mL of MeCN, and analyze via LC-MS.

    • Expected Result: Disappearance of the starting material mass and the appearance of the OAt-active ester mass (M + 116 - 18). Do not proceed to step 5 until activation is >95% complete.

  • Coupling: Add the desired primary or secondary amine (1.1 eq). Stir at room temperature for 2–12 hours, monitoring completion via TLC or LC-MS.

  • Quenching & Workup: Dilute the mixture with 15 mL of EtOAc. Wash sequentially with:

    • 1M HCl (3 x 10 mL) to remove unreacted basic amines and excess DIPEA.

    • Saturated aqueous NaHCO₃ (3 x 10 mL) to remove unreacted pyrazole carboxylic acid and the acidic HOAt byproduct.

    • Brine (1 x 10 mL) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure pyrazole carboxamide.

Mechanism Step1 Pyrazole Carboxylic Acid + DIPEA Step2 HATU Activation Step1->Step2 Deprotonation Step3 OAt Active Ester Intermediate Step2->Step3 HOAt Displacement Step4 Nucleophilic Attack (Amine) Step3->Step4 LC-MS Monitoring Step5 Pyrazole Carboxamide Product Step4->Step5 -HOAt, -H+

Mechanistic pathway and self-validation checkpoints for HATU-mediated amide coupling.

Application 2: Decarboxylative Cross-Coupling

Beyond simple amide formation, pyrazole carboxylic acids can be leveraged for late-stage C-C bond formation. The carboxylic acid moiety acts as a traceless directing group in transition-metal catalyzed decarboxylative cross-coupling reactions 5. This powerful methodology circumvents the need to pre-functionalize the pyrazole ring with toxic stannanes or unstable boronic acids.

Protocol: Transition-Metal Catalyzed Decarboxylative Arylation

Causality & Design: A dual Palladium/Copper catalytic system is employed. Copper facilitates the thermal extrusion of CO₂, generating a Cu-aryl intermediate. This intermediate undergoes transmetalation with a Pd(II) species, followed by reductive elimination with an aryl halide to form the new C-C bond.

  • Preparation: Charge an oven-dried Schlenk tube with the pyrazole carboxylic acid (1.5 eq), the target aryl halide (1.0 eq), Pd(OAc)₂ (5 mol%), Cu₂O (10 mol%), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with Argon three times. Causality: Oxygen rapidly deactivates the Pd(0) catalytic species formed in situ, leading to reaction failure.

  • Solvent & Ligand Addition: Add anhydrous NMP (0.2 M relative to the aryl halide) and a bulky phosphine ligand (e.g., XPhos, 10 mol%) under a positive stream of Argon. Seal the tube.

  • Heating & Monitoring: Heat the mixture to 120–140 °C in an oil bath.

    • Self-Validation: If scaled up, attaching a mineral oil bubbler to the manifold allows for the observation of steady bubbling, which serves as a macroscopic indicator of active CO₂ extrusion (decarboxylation).

  • Completion Check: After 12–16 hours, cool the reaction to room temperature. Analyze an aliquot via GC-MS. The reaction is complete when the aryl halide is fully consumed.

  • Workup: Dilute the mixture with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble metal residues. Wash the filtrate with distilled water (5 x 15 mL) to effectively partition and remove the high-boiling NMP solvent.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify the residue via silica gel chromatography to isolate the arylated pyrazole.

Table 2: Optimization Parameters for Pyrazole Functionalization
Reaction TypeReagents / CatalystOptimal SolventTemp (°C)Key Analytical Marker
Amide Coupling HATU, DIPEADMF or DCM20–25LC-MS: OAt-ester intermediate mass
Decarboxylative Arylation Pd(OAc)₂, Cu₂O, K₂CO₃NMP120–140GC-MS: Aryl halide consumption
Deoxofluorination SF₄ or DASTDCM0–75¹⁹F-NMR: CF₃ peak appearance

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Institutes of Health (NIH).
  • Pyrazoles in Drug Discovery. PharmaBlock.
  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters.
  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry.
  • Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4. Smolecule.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.

Sources

Application

Topic: Derivatization of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic Acid for Bioassays

An Application Note and Protocol Guide Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, antimic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The carboxylic acid functional group is often a key pharmacophoric element, capable of forming critical interactions with biological targets.[3][4] However, the presence of a carboxylic acid can also confer undesirable physicochemical properties, such as poor membrane permeability, high plasma protein binding, and susceptibility to metabolic inactivation (e.g., acyl-glucuronidation), which can limit a compound's therapeutic potential.[3][4][5] This application note provides a detailed guide for the strategic derivatization of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid. We present robust and reproducible protocols for converting the carboxylic acid moiety into a diverse library of amides and esters. These derivatives are designed for subsequent screening in bioassays to establish structure-activity relationships (SAR) and identify lead compounds with improved pharmacological profiles.

Introduction: The Rationale for Derivatization

The primary goal of a lead optimization campaign is to systematically modify a hit compound to enhance its efficacy, selectivity, and drug-like properties. For carboxylic acid-containing molecules like 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid, derivatization is a cornerstone of this process. By masking or replacing the acidic proton and modifying the overall polarity and hydrogen bonding capacity of the carboxyl group, researchers can profoundly influence a molecule's interaction with its biological target and its journey through the body.

The strategies outlined herein focus on two classical and highly effective derivatization pathways:

  • Amide Synthesis: Forming amides is arguably the most common strategy in medicinal chemistry for exploring SAR. It allows for the introduction of a vast array of chemical diversity through the selection of different amine building blocks. This can modulate lipophilicity, introduce new hydrogen bond donors/acceptors, and probe the steric tolerance of the target's binding pocket.

  • Ester Synthesis: Esterification serves to mask the polar carboxylic acid, generally increasing lipophilicity and potentially improving cell membrane permeability. Esters can also act as prodrugs, which are cleaved by endogenous esterases to release the active carboxylic acid in vivo.

This guide provides both the "how" and the "why," explaining the mechanistic basis for each protocol and offering field-proven insights to ensure successful synthesis and downstream application.

Experimental Workflows & Protocols

The following diagram illustrates the general workflow for generating a library of derivatives for biological screening.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening Start 5-tert-butyl-1-methyl-1H- pyrazole-3-carboxylic acid Deriv Derivatization Step Start->Deriv Amide Amide Derivatives Deriv->Amide Amine Coupling Ester Ester Derivatives Deriv->Ester Esterification Purify Purification (Column Chromatography) Amide->Purify Ester->Purify Char Structural Characterization (NMR, LC-MS, IR) Purify->Char Bioassay Bioassay Screening (e.g., Enzyme Inhibition, Cell-based Assays) Char->Bioassay SAR SAR Analysis Bioassay->SAR

Figure 1: General workflow for derivatization and biological evaluation.

Protocol 1: General Amide Coupling via EDC/NHS Activation

This method is highly reliable for a wide range of amines due to its mild conditions and the formation of a semi-stable NHS-ester intermediate, which minimizes side reactions. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous as its urea byproduct is water-soluble, simplifying purification.

G cluster_mech EDC/NHS Amide Coupling Mechanism RCOOH Pyrazole-COOH ActiveEster O-Acylisourea (Unstable Intermediate) RCOOH->ActiveEster + EDC EDC EDC->ActiveEster NHSEster NHS-Ester (Semi-stable) ActiveEster->NHSEster + NHS NHS NHS->NHSEster Amide Pyrazole-CONH-R' (Final Product) NHSEster->Amide + Urea EDC-Urea (Byproduct) NHSEster->Urea Amine R'-NH2 Amine->Amide

Figure 2: Mechanism of EDC/NHS mediated amide coupling.

Materials

Reagent Purpose
5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid Starting Material
Primary or Secondary Amine Building Block
EDC (or EDC.HCl) Carboxylic Acid Activator
N-hydroxysuccinimide (NHS) Stabilizing Agent
Dimethylformamide (DMF) or Dichloromethane (DCM) Anhydrous Solvent
Diisopropylethylamine (DIPEA) Base (optional, if amine salt is used)
Ethyl Acetate (EtOAc) Extraction Solvent
5% aq. HCl, 5% aq. NaHCO₃, Brine Washing Solutions

| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent |

Step-by-Step Methodology

  • Activation:

    • In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add NHS (1.2 eq) to the solution and stir until dissolved.

    • Add EDC (1.2 eq) in one portion.

    • Stir the reaction mixture at room temperature for 30-60 minutes. Progress can be monitored by TLC or LC-MS, observing the consumption of the starting acid.

  • Amine Coupling:

    • To the activated mixture, add the desired amine (1.1 eq). If the amine is provided as a hydrochloride salt, add DIPEA (1.2 eq) to neutralize it.

    • Continue stirring the reaction at room temperature for 2-16 hours. The reaction is typically complete overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove unreacted amine and DIPEA), 5% aqueous NaHCO₃ (to remove unreacted NHS and acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

Expert Insights: For reactions with precious biomolecules in aqueous buffers, use Sulfo-NHS in place of NHS for enhanced water solubility, and maintain a pH of 7.2-8.0 during the amine coupling step.

Protocol 2: Esterification via Acyl Chloride

This is a robust, high-yielding method suitable for non-sensitive substrates. The carboxylic acid is first converted to a highly reactive acyl chloride, which readily reacts with an alcohol to form the ester.

G cluster_mech Esterification via Acyl Chloride RCOOH Pyrazole-COOH AcylCl Pyrazole-COCl (Acyl Chloride) RCOOH->AcylCl + SOCl2 SOCl₂ or (COCl)₂ SOCl2->AcylCl Ester Pyrazole-COOR' (Final Product) AcylCl->Ester + ROH R'-OH ROH->Ester Base Pyridine or Et₃N Base->Ester (HCl Scavenger)

Figure 3: Pathway for ester synthesis using an acyl chloride intermediate.

Materials

Reagent Purpose
5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid Starting Material
Thionyl Chloride (SOCl₂) or Oxalyl Chloride Chlorinating Agent
Alcohol (e.g., Methanol, Ethanol) Building Block
Dichloromethane (DCM) or Toluene Anhydrous Solvent
Pyridine or Triethylamine (Et₃N) Base (HCl Scavenger)
Ethyl Acetate (EtOAc) Extraction Solvent
Saturated aq. NaHCO₃, Brine Washing Solutions

| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent |

Step-by-Step Methodology

  • Acyl Chloride Formation:

    • To a solution of the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C. A catalytic amount of DMF (1-2 drops) can accelerate the reaction.

    • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until gas evolution ceases.

    • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure. This step is critical and should be performed carefully. The resulting crude acyl chloride is often used immediately without further purification.

  • Ester Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • Add the desired alcohol (1.5 eq) followed by the dropwise addition of pyridine or triethylamine (1.5 eq) at 0 °C.

    • Stir the reaction at room temperature for 1-4 hours until completion (monitored by TLC).

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ to remove any remaining acid chloride and the pyridinium/triethylammonium salt.

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Expert Insights: Oxalyl chloride is often preferred over thionyl chloride as its byproducts (CO, CO₂, HCl) are all gaseous, simplifying removal. However, thionyl chloride is less expensive. This method is not suitable for substrates with functional groups sensitive to strong acids or chlorinating agents.

Characterization of Synthesized Derivatives

Confirmation of product identity and purity is essential before proceeding to bioassays. A combination of the following analytical techniques is required.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural ElucidationDisappearance of the broad carboxylic acid -OH proton signal (>10 ppm). Appearance of new signals corresponding to the added amide or ester moiety. Shift in the carbonyl carbon resonance in ¹³C NMR.
LC-MS Purity and Mass VerificationA single major peak in the chromatogram with the correct mass-to-charge (m/z) ratio for the expected product.
FT-IR Functional Group AnalysisDisappearance of the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹). Appearance of a strong C=O stretch for the amide (~1650 cm⁻¹) or ester (~1735 cm⁻¹). For amides, appearance of an N-H stretch (~3300 cm⁻¹).

Application in Bioassays: A Representative Protocol

Once a library of derivatives is synthesized and characterized, the compounds are ready for biological screening. The choice of assay is target-dependent. As pyrazole derivatives often exhibit anti-inflammatory activity, an assay measuring oxidative stress, such as the Thiobarbituric Acid Reactive Substances (TBARS) assay, can be a relevant primary screen.[6]

Example Protocol: TBARS Assay for Oxidative Stress

This assay quantifies malondialdehyde (MDA), an end product of lipid peroxidation, which is a key indicator of oxidative stress.[6]

Principle: MDA and other thiobarbituric acid reactive substances react with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored product, which can be measured spectrophotometrically at ~535 nm.[6]

Simplified Procedure

  • Sample Preparation: Prepare biological samples (e.g., cell lysates, plasma) according to standard procedures. Samples may require deproteination with an acid like trichloroacetic acid (TCA).[6]

  • Reaction Setup:

    • In separate tubes, add 200 µL of your sample (or MDA standard for the calibration curve).

    • Add 200 µL of TBA Reagent to each tube.

    • Include a "vehicle control" (e.g., DMSO) and a "positive control" (a known inducer of oxidative stress).

    • For testing your synthesized pyrazole derivatives, pre-incubate the biological sample with the compounds before inducing oxidative stress.

  • Incubation: Vortex the tubes and incubate at 95-100 °C for 60 minutes.

  • Measurement: Cool the tubes to room temperature. Centrifuge briefly to pellet any precipitate. Transfer the supernatant to a 96-well plate and read the absorbance at 535 nm.

  • Analysis: Calculate the TBARS concentration in your samples by comparing their absorbance to the MDA standard curve. A reduction in TBARS levels in compound-treated samples compared to the positive control indicates potential antioxidant or anti-inflammatory activity.

Conclusion

The derivatization of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid into amides and esters is a fundamental strategy for probing structure-activity relationships and optimizing lead compounds. The protocols detailed in this application note provide robust, reproducible methods for generating a diverse chemical library suitable for a wide range of bioassays. Careful execution of these synthetic protocols, coupled with rigorous analytical characterization, will empower researchers to effectively advance their drug discovery programs.

References

  • BenchChem. (2025). The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery.
  • Roche, M., et al. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry.
  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
  • ChEMBL. (n.d.). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. EMBL-EBI.
  • Popa, M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.
  • IntechOpen. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • ResearchGate. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • CSIR-NIScPR. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives.
  • ResearchGate. (n.d.). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives.
  • Oriental Journal of Chemistry. (2007). Synthesis and Characterization of Some Pyrazole Derivatives.
  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
  • ScienceDirect. (n.d.). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.
  • Google Patents. (n.d.). Process for the preparation of pyrazole carboxylic acid derivatives.
  • ACS Omega. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents.
  • PMC. (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
  • PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • TCI AMERICA. (n.d.). MS Derivatization Reagents.
  • BioAssay Systems. (n.d.). QuantiChromTM TBARS Assay Kit (DTBA-100).
  • Sigma-Aldrich. (n.d.). 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid.
  • PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review.
  • Chemical Journal of Chinese Universities. (2022). An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition.

Sources

Method

experimental design for testing 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid efficacy

Application Note: Preclinical Efficacy Profiling of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic Acid Derivatives as S1P1 Receptor Modulators Executive Summary & Rationale The compound 5-tert-butyl-1-methyl-1H-pyrazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Efficacy Profiling of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic Acid Derivatives as S1P1 Receptor Modulators

Executive Summary & Rationale

The compound 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid serves as a critical synthetic building block in the development of highly selective Sphingosine-1-phosphate receptor 1 (S1P1) agonists[1]. By coupling this carboxylic acid with various amidoximes, researchers can synthesize oxadiazole-based derivatives that act as potent immunomodulators. These derivatives are designed to mimic the pharmacological profile of therapeutics like Siponimod and Fingolimod (FTY720), which are pivotal in treating multiple sclerosis and other autoimmune disorders.

This application note outlines a comprehensive, self-validating experimental framework to evaluate the preclinical efficacy of these synthesized derivatives. As a Senior Application Scientist, I have designed this workflow to sequentially validate target engagement, mechanistic cell biology, and in vivo pharmacodynamics.

Mechanistic Causality: The Dual-Pathway Requirement

Evaluating an S1P1 agonist requires measuring two distinct but coupled pharmacological events: G-protein (Gi) signaling and β -arrestin-mediated receptor internalization [2][3].

  • Gi-Coupling (Target Engagement): S1P1 is a G-protein coupled receptor (GPCR) that exclusively couples to the Gi pathway. Agonism inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Measuring this confirms basic receptor activation.

  • Receptor Internalization (Functional Antagonism): True in vivo efficacy relies on a phenomenon known as "functional antagonism." An effective S1P1 agonist must heavily recruit β -arrestin, causing the receptor to be internalized into endosomes and degraded[4][5]. Without surface S1P1 receptors, lymphocytes become "blind" to the S1P gradient and are sequestered within lymph nodes, resulting in therapeutic lymphopenia[3].

S1P1_Pathway Agonist Pyrazole Derivative (S1P1 Agonist) S1P1 S1P1 Receptor (Cell Membrane) Agonist->S1P1 Gi Gi Protein Coupling S1P1->Gi GRK GRK Phosphorylation & β-Arrestin Recruitment S1P1->GRK Sustained Activation cAMP Adenylate Cyclase Inhibition (cAMP Decrease) Gi->cAMP Internalization Receptor Internalization (Endosomal Degradation) GRK->Internalization Lymphopenia Functional Antagonism (Lymphocyte Sequestration) Internalization->Lymphopenia

S1P1 receptor signaling and functional antagonism pathway.

Experimental Workflow

Workflow Synthesis Compound Preparation cAMP_Assay In Vitro cAMP Assay (Target Engagement) Synthesis->cAMP_Assay Internalization High-Content Imaging (Receptor Internalization) cAMP_Assay->Internalization InVivo In Vivo Dosing (Murine Model) Internalization->InVivo FlowCyto Flow Cytometry (Efficacy Readout) InVivo->FlowCyto

Preclinical screening workflow for S1P1 receptor modulators.

Detailed Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay (Gi-Coupling)

Causality Check: Because Gi activation decreases cAMP, a basal cell has too little cAMP to measure a reliable drop. We must artificially spike cAMP levels using Forskolin (an adenylate cyclase activator) and use IBMX to prevent natural cAMP degradation. The efficacy of our pyrazole derivative is measured by its ability to suppress this Forskolin-induced spike[2][3].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human S1P1 into a 384-well microplate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point concentration-response curve (10 μM to 0.1 nM) of the pyrazole derivative in assay buffer (HBSS + 20 mM HEPES + 0.1% fatty-acid-free BSA). Self-Validation: Include endogenous S1P as a positive control and DMSO as a vehicle negative control.

  • Stimulation: Add 500 μM IBMX and 2 μM Forskolin to the cells simultaneously with the test compounds.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Lyse cells and measure cAMP levels using a time-resolved fluorescence resonance energy transfer (TR-FRET) cAMP kit. Read on an EnVision microplate reader.

  • Analysis: Calculate the IC₅₀ (concentration inhibiting 50% of the Forskolin response) using non-linear regression.

Protocol 2: S1P1 Receptor Internalization Assay

Causality Check: Endogenous S1P present in standard fetal bovine serum (FBS) will cause premature S1P1 internalization[6]. To create a self-validating baseline where 100% of receptors are on the cell membrane, cells must be strictly serum-starved prior to the assay[4][6].

Step-by-Step Methodology:

  • Cell Plating & Starvation: Seed U2OS cells expressing an S1P1-EGFP fusion protein into a 96-well glass-bottom plate. After 24 hours, replace media with serum-free DMEM containing 0.1% fatty-acid-free BSA for 16-18 hours[4][6].

  • Agonist Treatment: Add the pyrazole derivative at varying concentrations (1 nM to 1 μM). Incubate for exactly 60 minutes at 37°C to allow for β -arrestin recruitment and endocytosis[4].

  • Fixation: Gently wash with PBS and fix cells using 4% paraformaldehyde for 20 minutes at room temperature. Stain nuclei with Hoechst 33342[4].

  • High-Content Imaging: Image plates using a confocal high-content screening system (e.g., CellInsight CX7).

  • Quantification: Use automated image analysis to quantify the formation of intracellular fluorescent "granules" (endosomes) versus smooth membrane fluorescence. Calculate the EC₅₀ for internalization[4].

Protocol 3: In Vivo Lymphocyte Sequestration (Pharmacodynamics)

Causality Check: To prove that the in vitro functional antagonism translates to systemic immunosuppression, we measure the depletion of circulating lymphocytes in peripheral blood[5].

Step-by-Step Methodology:

  • Animal Dosing: Administer the synthesized pyrazole derivative (e.g., 1 mg/kg and 10 mg/kg) via oral gavage (p.o.) to 8-week-old female C57BL/6 mice. Use vehicle-treated mice as negative controls.

  • Blood Collection: At 5 hours post-dose (peak pharmacodynamic effect), collect 100 μL of whole blood via submandibular bleed into EDTA tubes[7].

  • Erythrocyte Lysis: Treat blood with ACK lysis buffer for 5 minutes to remove red blood cells, followed by a PBS wash.

  • Antibody Staining: Stain the remaining leukocytes with fluorophore-conjugated antibodies: anti-CD4 (T-helper cells), anti-CD8 (Cytotoxic T-cells), and anti-B220 (B-cells).

  • Flow Cytometry: Acquire data on a flow cytometer. Quantify the absolute number of circulating lymphocytes per microliter of blood compared to the vehicle control.

Quantitative Data Interpretation

To determine if the 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid derivative is a viable clinical candidate, its data should be benchmarked against the endogenous ligand (S1P) and established therapeutic thresholds.

Test Compound / ControlAssay ParameterTarget ReadoutExpected Efficacy Range
S1P (Endogenous Control) cAMP InhibitionIC₅₀1.0 – 5.0 nM
S1P (Endogenous Control) Receptor InternalizationEC₅₀25.0 – 30.0 nM
Pyrazole Derivative cAMP InhibitionIC₅₀< 10.0 nM (High Potency)
Pyrazole Derivative Receptor InternalizationEC₅₀< 50.0 nM (Strong Functional Antagonism)
Pyrazole Derivative In Vivo Flow CytometryPeripheral Lymphocyte Reduction> 60% reduction at 5 hours post-dose

Note: A highly efficacious derivative will demonstrate a tight correlation between its in vitro internalization EC₅₀ and its in vivo lymphopenia induction.

References

  • European Patent Office. (2010).
  • Gonzalez-Cabrera, P. J., et al. (2008). Full Pharmacological Efficacy of a Novel S1P1 Agonist That Does Not Require S1P-Like Headgroup Interactions. Molecular Pharmacology, 74(5), 1308-1318. [Link]

Sources

Application

purification of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid by chromatography.

An Application Note and Comprehensive Protocol for the Purification of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic Acid by Chromatography Abstract This document provides a detailed application note and a robust, step-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for the Purification of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic Acid by Chromatography

Abstract

This document provides a detailed application note and a robust, step-by-step protocol for the purification of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid, a critical heterocyclic building block in modern medicinal chemistry. Moving beyond a simple procedural list, this guide delves into the fundamental principles governing the chromatographic separation of acidic molecules on silica gel. We present a validated methodology using automated flash chromatography that ensures high purity, excellent recovery, and scalability. The protocol incorporates field-proven insights and troubleshooting strategies to empower researchers to overcome common purification challenges, thereby ensuring the integrity of their synthetic intermediates and accelerating drug discovery timelines.

Strategic Importance and Purification Rationale

5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid is a highly valuable synthon, frequently utilized in the construction of complex molecules targeting various disease pathways. The pyrazole scaffold is a privileged structure in drug design, and the purity of this specific intermediate is paramount. Impurities arising from synthesis—such as unreacted starting materials, regioisomers, or side-products—can have significant downstream consequences, leading to compromised reaction yields, complex final product impurity profiles, and potentially confounding biological data.

Therefore, a reliable and efficient purification strategy is not merely a procedural step but a critical quality control point. Flash chromatography is the technique of choice for this application due to its optimal balance of speed, resolution, and capacity, making it suitable for both discovery-scale (milligrams) and development-scale (kilograms) campaigns.

The Science of Separation: Overcoming Challenges with Carboxylic Acids

The primary challenge in purifying carboxylic acids using normal-phase chromatography on silica gel stems from the interaction between the acidic analyte and the weakly acidic silanol groups (Si-OH) on the silica surface. This can lead to two major issues:

  • Strong Adsorption: The carboxylic acid can bind tightly to the stationary phase, requiring very high concentrations of polar solvent to elute, often resulting in poor recovery.

  • Peak Tailing: A secondary, ionic interaction between the deprotonated carboxylate and the silica surface causes a portion of the analyte to elute slowly, resulting in broad, asymmetric, or "tailing" peaks. This severely compromises resolution and fraction purity.

The authoritative solution to this problem is the incorporation of a small percentage of a volatile acid, such as acetic acid (AcOH) or formic acid, into the mobile phase.[1][2] This acidic modifier serves a dual purpose: it protonates the silica surface, reducing its ionic character, and it maintains the target carboxylic acid in its neutral, protonated state by Le Châtelier's principle. This suppresses the undesirable ionic interactions, leading to sharper, more symmetrical peaks and a more efficient, predictable separation.[3]

Comprehensive Purification Protocol

This protocol is optimized for the purification of ~1.0 g of crude 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid.

Materials & Instrumentation
CategoryItemSpecification
Instrumentation Automated Flash SystemEquipped with UV-Vis detector and fraction collector
Flash Column40 g pre-packed silica gel column (e.g., 40-63 µm)
Rotary EvaporatorStandard laboratory model for solvent removal
Reagents Crude Product~1.0 g 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid
Adsorbent for Loading~2-3 g silica gel
Solvents Dichloromethane (DCM)HPLC Grade
Ethyl Acetate (EtOAc)HPLC Grade
Acetic Acid (AcOH), GlacialReagent Grade
Purification Workflow: From Crude to Pure

Caption: A logical workflow diagram for the purification process.

Step-by-Step Methodology

1. Sample Preparation (Solid/Dry Loading):

  • Dissolve the crude material (~1.0 g) in a minimal volume of a suitable solvent (e.g., 10-15 mL of DCM or acetone).

  • Add 2-3 g of silica gel to the solution to form a slurry.

  • Concentrate the slurry using a rotary evaporator until a completely dry, free-flowing powder is obtained.

  • Rationale: Dry loading is vastly superior to liquid injection for this application.[4] It prevents the injection solvent from disrupting the initial separation at the top of the column, leading to significantly sharper bands and improved resolution, especially when the crude material is dissolved in a polar solvent.[5]

2. System Configuration and Mobile Phase:

  • Mobile Phase A: 100% Dichloromethane (DCM)

  • Mobile Phase B: 100% Ethyl Acetate (EtOAc) + 0.5% Acetic Acid (v/v)

  • Install the 40 g silica column.

  • Prime the system pumps with the respective mobile phases.

  • Equilibrate the column with at least 2-3 column volumes (CVs) of Mobile Phase A (100% DCM).

3. Chromatographic Conditions:

  • Carefully add the dry-loaded sample powder to the top of the equilibrated column bed.

  • Initiate the purification run using the parameters outlined below.

ParameterSettingRationale
Flow Rate 35-40 mL/minOptimal for a 40 g column, balancing speed and resolution.
Detection UV at 254 nmThe pyrazole aromatic system provides strong absorbance at this wavelength.
Fraction Volume 15-20 mLAppropriate for collecting fractions across the eluting peak.
Gradient 0% to 40% B over 20 CVA shallow gradient is crucial for separating closely eluting impurities from the product.

Gradient Table Detail:

Column Volumes (CV) % Mobile Phase B
0.0 - 2.0 0% (Isocratic Hold)
2.1 - 22.0 0% → 40% (Linear Gradient)

| 22.1 - 25.0 | 40% (Isocratic Flush) |

4. Fraction Collection and Analysis:

  • Monitor the real-time chromatogram. Non-polar impurities will elute first, followed by the target compound.

  • Collect fractions across the main peak detected at 254 nm.

  • Spot key fractions onto a TLC plate (e.g., using 30% EtOAc/Hexanes + a trace of AcOH as the mobile phase) or analyze via LC-MS to confirm purity and identify the product-containing fractions.

5. Product Isolation:

  • Combine the fractions containing the pure product into a round-bottom flask.

  • Remove the solvent using a rotary evaporator. To ensure complete removal of the acetic acid modifier, co-evaporation with a solvent like toluene or DCM (2-3 times) may be beneficial.

  • Dry the resulting solid under high vacuum to yield the final product.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Severe Peak Tailing Insufficient acidic modifier.Increase the concentration of acetic acid in Mobile Phase B to 1.0%.
Poor Separation The gradient is too steep.Flatten the gradient (e.g., 0-40% B over 30 CVs) to increase resolution.
Product Elutes at 100% B The compound is more polar than anticipated.Consider a stronger polar solvent system, such as DCM/Methanol with 0.5% AcOH.
Low Product Recovery Irreversible adsorption on silica.Ensure the mobile phase is sufficiently acidified. If the issue persists, consider reversed-phase chromatography.[6]

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the high-purity isolation of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid. By employing automated flash chromatography with a dry loading technique and an acidified mobile phase, researchers can consistently achieve excellent separation and recovery. This robust methodology eliminates a common purification bottleneck, ensuring the generation of high-quality material essential for the rigorous demands of pharmaceutical research and development.

References

  • Optimizing Carboxylic Acid Purification.Benchchem Technical Support Center.
  • When should I use dry loading instead of liquid loading with flash column chrom
  • RediSep C-18 reversed phase column purific
  • Dry loading vs.
  • HOW TO: Sample loading methods in flash chrom
  • Dry Loading in Flash Chrom
  • General methods for flash chrom
  • General methods for flash column chrom
  • How does an acid pH modifier impact flash chrom
  • Purifying ionic compounds by flash column chrom

Sources

Method

handling and storage of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid

Application Note: Handling, Storage, and Synthetic Utility of 5-tert-Butyl-1-methyl-1H-pyrazole-3-carboxylic Acid Introduction & Structural Rationale As a Senior Application Scientist, I frequently encounter challenges i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Synthetic Utility of 5-tert-Butyl-1-methyl-1H-pyrazole-3-carboxylic Acid

Introduction & Structural Rationale

As a Senior Application Scientist, I frequently encounter challenges in optimizing the synthesis and storage of functionally dense heterocyclic building blocks. 5-tert-Butyl-1-methyl-1H-pyrazole-3-carboxylic acid is a highly versatile intermediate utilized in the design of targeted therapeutics, including sphingosine-1-phosphate receptor 1 (S1P1) agonists[1] and selective kinase inhibitors[2].

The structural topology of this compound provides distinct physicochemical advantages that dictate its handling:

  • Steric Shielding at C5: The bulky tert-butyl group at the C5 position, adjacent to the N1-methyl group, restricts rotation and provides a dense hydrophobic shield.

  • Unhindered Reaction Center: Because the carboxylic acid moiety is located at the C3 position, it is sterically isolated from the C5 tert-butyl group. This lack of steric hindrance ensures rapid, near-quantitative conversions during acyl activation and amide coupling, making it an ideal substrate for high-throughput library synthesis[3].

Physicochemical Profiling & Safety Data

To ensure reproducible experimental outcomes, it is critical to understand the baseline physicochemical properties and hazard profile of the compound. Quantitative data and safety parameters are summarized below:

PropertySpecification
Chemical Name 5-tert-Butyl-1-methyl-1H-pyrazole-3-carboxylic acid
Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Physical State Solid (White to off-white powder)
Solubility Highly soluble in DMF, DMSO, Methanol; poorly soluble in H₂O
GHS Hazard Statements Warning: H315 (Skin), H319 (Eye), H335 (Respiratory)
Recommended Storage 2–8 °C (Refrigerated), sealed under inert gas

Handling and Storage Methodology

The trustworthiness of any downstream biological or chemical assay relies on the integrity of the starting materials. Implement the following self-validating protocols for storage and handling:

Storage Protocol
  • Temperature Control: Store the compound at 2–8 °C. Causality: While pyrazole-carboxylic acids are generally stable at room temperature, refrigeration minimizes the thermodynamic risk of slow decarboxylation over extended multi-year periods and reduces the kinetic rate of moisture absorption.

  • Atmospheric Control: Always flush the storage vial with an inert gas (Argon or dry Nitrogen) prior to sealing. Causality: The carboxylic acid moiety can hydrogen-bond with atmospheric moisture. Moisture ingress leads to hydration of the solid, which competitively consumes expensive coupling reagents (e.g., HATU, EDC) during downstream amide synthesis, resulting in unexplained yield drops.

Handling Protocol
  • Weighing Mechanics: Utilize anti-static spatulas and weigh boats. Causality: Fine, dry pyrazole powders easily accumulate static charge. This leads to aerosolization, which not only results in the loss of stoichiometric precision but also poses a minor inhalation hazard (H335).

  • PPE & Environment: Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory. All transfers should be conducted inside a certified fume hood with a minimum face velocity of 100 fpm.

Experimental Protocol: High-Yield Amide Coupling Workflow

Because the C3-carboxylic acid is sterically unhindered, standard uronium-based coupling agents provide exceptional yields. This is a widely validated method in the synthesis of pyrazole-based macrocycles[2] and CFTR potentiators[3]. The following step-by-step methodology utilizes HATU and DIPEA to generate robust amide bonds.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a PTFE-coated magnetic stir bar, dissolve 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv, 1.0 mmol, 182.2 mg) in anhydrous DMF (5.0 mL, 0.2 M concentration).

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, drastically increasing its nucleophilicity for the subsequent attack on the HATU reagent.

  • Coupling Agent Addition: Add HATU (1.2 equiv, 1.2 mmol) portion-wise to the stirring solution. Maintain at 0 °C for 15 minutes. Causality: The 15-minute activation period ensures complete conversion of the acid into the highly reactive OAt active ester intermediate before the amine is introduced, preventing competitive side reactions.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv, 1.1 mmol). Remove the ice bath and allow the reaction mixture to warm naturally to room temperature. Stir for 2–4 hours.

  • Reaction Monitoring: Monitor progression via LC-MS. The unhindered nature of the C3 position typically results in >95% conversion within 2 hours.

  • Work-up (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL). Causality: The 5% LiCl wash is critical; it alters the partition coefficient of DMF, pulling it entirely into the aqueous phase and preventing it from co-eluting during chromatography.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Visualization

AmideCoupling A 5-tert-butyl-1-methyl-1H- pyrazole-3-carboxylic acid B Activation Phase HATU, DIPEA in DMF (0°C to RT, 15 min) A->B Dissolve in dry DMF C Active Ester Intermediate (OAt Ester) B->C Base deprotonation & HATU coupling D Nucleophilic Addition Primary/Secondary Amine (RT, 2-16 h) C->D Amine addition E Work-up & Purification Flash Chromatography D->E Reaction completion (LC-MS monitor)

Workflow for the HATU-mediated amide coupling of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid.

References

  • Title: New pyrazole derivatives (EP 2390252 A1)
  • Title: Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 Source: bioRxiv / Journal of Medicinal Chemistry URL: [Link]

  • Title: Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, self-validating protocols, and structural insights for handling 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, self-validating protocols, and structural insights for handling 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid . As a heavily functionalized heterocyclic building block [3], its stability in solution is dictated by the interplay between the unhindered C3-carboxylic acid, the electron-rich pyrazole core, and the bulky C5-tert-butyl group.

Section 1: Core Stability Troubleshooting (FAQs)

Q1: I am observing a +14 Da (or +28 Da) mass shift when storing the compound in methanol (or ethanol) stock solutions. What is causing this degradation? Root Cause: The mass shift indicates Fischer esterification (formation of a methyl or ethyl ester). While the C5-tert-butyl group is exceptionally bulky and creates a severe steric clash with the N1-methyl group, it is located on the opposite side of the pyrazole ring from the C3-carboxylic acid. Because the C3 position lacks steric shielding, the carboxylic acid is highly exposed and susceptible to nucleophilic attack by primary alcohols if trace acidic impurities are present. Solution: Avoid storing stock solutions in protic solvents (MeOH, EtOH). Use aprotic solvents like DMSO or Acetonitrile (MeCN) for long-term storage.

Q2: During a high-temperature coupling reaction in DMF, my yield dropped significantly, and LC-MS shows a loss of 44 Da. Is the compound decarboxylating? Root Cause: Yes, the loss of 44 Da corresponds to the loss of CO₂. While pyrazole-3-carboxylic acids are generally stable to thermal decarboxylation compared to their C5 counterparts, they can undergo rapid decarboxylation in the presence of transition metals (especially Copper) or photoredox catalysts [4]. Copper(II) facilitates this by coordinating to the carboxylate, leading to homolytic cleavage of the pz-COO⁻ bond and subsequent radical-induced decarboxylation [1]. Solution: If performing Ullmann-type couplings, maintain temperatures below 80°C or switch to palladium-catalyzed cross-coupling conditions where carboxylate coordination and homolytic cleavage are less favored.

Q3: The compound crashes out of solution when I attempt liquid-liquid extraction with ethyl acetate and hexanes. How can I optimize its solubility? Root Cause: The compound possesses a highly polar hydrogen-bond donor/acceptor motif (the carboxylic acid) and a lipophilic domain (the tert-butyl group). In highly non-polar solvent mixtures (like high ratios of hexanes), the intermolecular hydrogen bonding between carboxylic acid dimers outcompetes solvent-solute interactions, causing rapid precipitation. Solution: Increase the polarity of the organic phase by using pure Ethyl Acetate, or a mixture of Dichloromethane (DCM) and minimal methanol (e.g., 9:1 DCM:MeOH) to disrupt the hydrogen-bonded dimers.

Section 2: Visualizing Solvent-Induced Pathways

SolventStability Compound 5-tert-butyl-1-methyl-1H- pyrazole-3-carboxylic acid Alcohols Alcohols (MeOH/EtOH) + Trace Acid Compound->Alcohols Dissolution Aprotic Aprotic Solvents (DMF/DMSO) + Heat / Cu(II) Compound->Aprotic Dissolution NonPolar Non-Polar Solvents (Hexane/Heptane) Compound->NonPolar Poor Solvation Ester Fischer Esterification (Methyl/Ethyl Ester) Alcohols->Ester Nucleophilic Acyl Substitution Decarb Decarboxylation (C-H Pyrazole) Aprotic->Decarb Radical/Metal Catalyzed Insol Insoluble Suspension (Aggregation) NonPolar->Insol H-Bonding Network

Degradation and solvation pathways of the pyrazole-3-carboxylic acid in various solvents.

Section 3: Experimental Workflows & Protocols

Protocol 1: Isothermal Shake-Flask Method for Solubility Determination

To accurately determine the solubility and solvent-specific stability of pyrazole-3-carboxylic acid derivatives, the isothermal shake-flask method is the gold standard [2]. This self-validating protocol ensures that equilibrium is reached without thermally degrading the analyte.

Step-by-Step Methodology:

  • Solid Addition: Add an excess amount (e.g., 50 mg) of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid to a 4 mL amber glass vial.

  • Solvent Introduction: Add 2 mL of the target solvent (e.g., DMSO, MeCN, or MeOH). Cap tightly with a PTFE-lined septum.

  • Isothermal Agitation: Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours.

    • Self-Validation Step: Take a 50 µL aliquot at 24h and 48h. If the concentration difference between the two time points is <5%, thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the vial at 10,000 rpm for 10 minutes at 25°C to pellet undissolved solids.

  • Supernatant Analysis: Carefully extract 100 µL of the supernatant, dilute with the mobile phase, and analyze via HPLC-UV (λ = 245 nm) against a standard calibration curve.

ShakeFlask Step1 1. Solid Addition (Excess Solute) Step2 2. Isothermal Agitation (24-72h) Step1->Step2 Add Solvent Step3 3. Phase Separation (Centrifugation) Step2->Step3 Equilibrium Reached Step4 4. Supernatant Analysis (HPLC/UV) Step3->Step4 Extract Aliquot

Step-by-step workflow for the isothermal shake-flask solubility method.

Protocol 2: Controlled Esterification Reversal (Hydrolysis)

If you suspect your sample has esterified in methanol during storage, you can validate and reverse this degradation via controlled basic hydrolysis.

Step-by-Step Methodology:

  • Sampling: Take 1 mL of the suspected methanolic degradation mixture.

  • Hydrolysis: Add 2.0 equivalents of 1M LiOH (aq). Stir at room temperature for 2 hours to selectively hydrolyze the unhindered C3-ester.

  • Acidification: Carefully acidify the mixture to pH 3 using 1M HCl. The free 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid will precipitate due to its low solubility in acidic aqueous media.

  • Recovery: Extract the aqueous layer three times with Ethyl Acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Section 4: Quantitative Data Presentation

Table 1: Predicted Solubility & Stability Matrix at 25°C

SolventPolarity IndexEstimated SolubilityPrimary Stability RiskRecommended Application
Methanol 5.1High (>50 mg/mL)Fischer Esterification (Acid catalyzed)Short-term analytical dilutions only
DMSO 7.2Very High (>100 mg/mL)Decarboxylation (if heated >100°C with metals)Long-term stock solutions
Acetonitrile 5.8Moderate (10-20 mg/mL)None observedLC-MS Mobile Phase / Assays
Hexane 0.1Low (<1 mg/mL)Precipitation / DimerizationAnti-solvent for crystallization

References

  • Title: Copper(ii)
  • Title: Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide Source: Benchchem URL
  • Source: Googleapis.com (EPO)
  • Title: Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis Source: ACS Publications URL
Optimization

Technical Support Center: 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid Crystallization

Welcome to the Advanced Crystallization Troubleshooting Guide. This resource is engineered for researchers and process chemists scaling up the synthesis of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. This resource is engineered for researchers and process chemists scaling up the synthesis of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid. Due to the molecule's bulky, hydrophobic tert-butyl group and its strongly hydrogen-bonding carboxylic acid moiety, its crystallization is highly susceptible to kinetic hindrances, liquid-liquid phase separation (LLPS), and polymorphism.

Below is our field-validated Q&A and protocol repository designed to establish a self-validating, Quality-by-Design (QbD) crystallization process.

Module 1: Diagnostics for Liquid-Liquid Phase Separation (Oiling Out)

Q: Why does my product consistently "oil out" into an emulsion instead of forming a crystalline suspension during anti-solvent addition? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), is a thermodynamic and kinetic phenomenon that occurs when a system experiences very high supersaturation, forcing the solute to separate into a solute-enriched liquid phase rather than a solid crystal lattice[1]. For 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid, the steric bulk of the tert-butyl group hinders rapid molecular alignment and lattice integration. When anti-solvent is dosed too rapidly, or if the process is run at elevated temperatures where the drug exhibits high solubility, the system bypasses the Metastable Zone Width (MSZW) and crashes into the miscibility gap[1][2].

Q: I have already formed an emulsion in my reactor. Can I just add seed crystals to force crystallization? A: No. Adding seeds directly into an emulsion caused by a miscibility gap will lead to seed dissolution within the solute-rich oil phase, failing to initiate crystallization[1]. You must thermally reset the system. Heat the mixture until the emulsion redissolves into a single clear phase, cool it slowly to just above the LLPS boundary, and then introduce seeds halfway into the MSZW to bypass the high energy barrier of homogeneous nucleation[1].

Quantitative Data: Solvent Impact on LLPS Propensity

Selecting the correct solvent system is critical. Solvents with excessively high solubility reduce the maximum achievable supersaturation, ironically increasing the risk of oiling out[2].

Solvent SystemDrug Solubility (mg/mL)Oiling-Out PropensityRecommended Process Action
DMSO / Water > 150 (in pure DMSO)High (LLPS highly likely)Avoid as primary system unless strict, automated anti-solvent dosing is used.
Ethanol / Water 40 - 80 (in pure EtOH)Moderate Ideal for cooling/anti-solvent hybrid. Requires seeding in the MSZW.
Ethyl Acetate / Heptane 10 - 30 (in pure EtOAc)Low Excellent for controlled cooling crystallization.
Protocol 1: Anti-Solvent Crystallization with Seeding (LLPS Bypass)

This protocol utilizes a self-validating feedback loop to ensure crystal growth over droplet formation.

  • Dissolution: Dissolve the crude intermediate in Ethanol (primary solvent) at 60°C.

  • Clarification: Pass the solution through a 0.22 µm filter to remove foreign particulates that could trigger uncontrolled, premature nucleation.

  • Cooling & Dosing (Phase 1): Cool the reactor to 45°C. Begin dosing Water (anti-solvent) at a strictly controlled rate of 0.1 bed volumes per hour.

  • Seeding: Once the system reaches the midpoint of the MSZW (predetermined via solubility curves), pause the anti-solvent addition. Add 2% w/w of pre-milled, pure seed crystals suspended in a small amount of anti-solvent[1].

  • Aging & Validation: Hold the system isothermally for 2 hours.

    • Self-Validation Check: Monitor the reactor with a Focused Beam Reflectance Measurement (FBRM) probe. The chord length distribution must show a steady increase in particle counts in the 10-50 µm range. If spherical droplets appear on Particle Vision and Measurement (PVM), halt the process and raise the temperature[3].

  • Dosing (Phase 2): Resume Water addition at 0.2 bed volumes per hour until the target yield supersaturation is reached.

  • Isolation: Filter, wash with cold Ethanol/Water (1:4), and dry under vacuum at 40°C.

Mitigation_Pathway Start High Supersaturation Generation LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS Kinetic Hindrance Mitigation Process Mitigation: 1. Slow Cooling 2. Optimal Solvent 3. Seeding in MSZW Start->Mitigation QbD Approach Amorphous Amorphous Solid / Agglomerates LLPS->Amorphous Crash Cooling Nucleation Controlled Heterogeneous Nucleation Mitigation->Nucleation Seeding Crystal High-Purity 5-tert-butyl-1-methyl -1H-pyrazole-3-carboxylic acid Nucleation->Crystal Crystal Growth

Figure 1: Thermodynamic pathways contrasting oiling out vs. controlled crystallization.

Module 2: Polymorphism and Purity Control

Q: My isolated powder shows inconsistent melting points and mixed XRPD patterns. How do I eliminate unwanted polymorphs? A: Pyrazole-3-carboxylic acids frequently form hydrogen-bonded dimers in the solid state, and their conformational flexibility can lead to multiple polymorphic forms or solvent entrapment (solvates)[4]. Mixed crystal forms occur when crystallization is driven by kinetic control (fast precipitation) rather than thermodynamic control. To eliminate unwanted metastable forms, you must employ a slurry conversion (maturation) process[5].

Protocol 2: Slurry Maturation for Polymorphic Purity

This protocol leverages Ostwald ripening to thermodynamically drive the system to the most stable polymorph.

  • Suspension: Suspend the isolated mixed-phase crystals in a poor solvent (e.g., Heptane) where the solubility of the compound is < 5 mg/mL.

  • Thermal Cycling: Alternate the reactor temperature between 20°C and 40°C at a rate of 0.5°C/min for 24 to 48 hours. The continuous dissolution of smaller, metastable crystals and the growth of the stable polymorph will naturally purify the bulk[5].

  • Validation Check: Pull a slurry sample and run an immediate Raman spectroscopy or X-Ray Powder Diffraction (XRPD) analysis. The complete disappearance of metastable peaks and alignment with single-crystal simulated data confirms the endpoint[3][5].

  • Isolation: Filter the suspension, wash with cold Heptane, and dry.

Module 3: Scale-Up and PAT Integration

Q: How do we ensure batch-to-batch consistency when scaling from 1L to 50L reactors? A: Scale-up alters mixing dynamics and heat transfer rates, which directly impacts nucleation kinetics. Relying solely on time-based cooling or dosing recipes will lead to failure. You must transition to a Quality-by-Control (QbC) strategy using Process Analytical Technology (PAT) to monitor the crystallization in situ[3].

PAT_Workflow Reactor Crystallization Reactor (Temperature & Dosing Control) ATR ATR-FTIR (Supersaturation Monitoring) Reactor->ATR FBRM FBRM / PVM (Particle Size & LLPS Detection) Reactor->FBRM Raman Raman Spectroscopy (Polymorph Identification) Reactor->Raman Control Automated Feedback Loop (QbD / QbC Integration) ATR->Control Conc. Data FBRM->Control Chord Length / Images Raman->Control Form Signatures Control->Reactor Adjusts Cooling Rate & Antisolvent Dosing Product Optimized 5-tert-butyl-1-methyl -1H-pyrazole-3-carboxylic acid Control->Product Endpoint Reached

Figure 2: PAT-driven feedback loop for automated crystallization control.

By integrating ATR-FTIR to track real-time solution concentration and FBRM to track particle count, the automated control system can dynamically pause anti-solvent dosing if the supersaturation approaches the LLPS boundary, ensuring the process remains safely within the MSZW[1][3].

References
  • Mettler Toledo. Oiling Out in Crystallization: Problems with Oiling Out in Recrystallization. Purity, Yield, and Scale-Up. Retrieved from:[Link]

  • Engineering.org.cn. (2017). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering, 3(3), 343-353. DOI:

  • ACS Publications. (2021). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate. Organic Process Research & Development. DOI:

  • PubMed. (2014). Crystal structure and DFT calculations of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. DOI:

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of Pyrazole Carboxylic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when isolating pyrazole carboxylic acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when isolating pyrazole carboxylic acids. These scaffolds are highly privileged in drug discovery (e.g., dengue virus protease inhibitors[1], KEAP1:NRF2 inhibitors[2]) and agrochemical development[3].

However, their unique physicochemical properties—specifically their amphoteric nature, annular tautomerism, and dense intermolecular hydrogen-bonding networks—make them notoriously difficult to purify using standard laboratory techniques. This guide deconstructs the physical chemistry behind these challenges and provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Frequently Asked Questions (Troubleshooting)

FAQ 1: Liquid-Liquid Extraction Failures

Q: When I acidify my aqueous layer to extract the pyrazole carboxylic acid into ethyl acetate, my product remains trapped in the aqueous phase. Why is this happening, and how can I recover it?

The Causality: This is a classic manifestation of the amphoteric (zwitterionic) nature of pyrazole heterocycles. Pyrazole carboxylic acids possess both an acidic carboxylic acid group (typical pKa ~3.1–4.0)[3][4] and a basic pyrazole nitrogen (conjugate acid pKa ~2.0–2.5). If you acidify the aqueous layer too aggressively (e.g., pH < 2) using strong acids, you protonate the pyrazole nitrogen. This forms a highly water-soluble cationic species. Conversely, at pH > 5, the carboxylate anion dominates. The product is only neutral—and lipophilic enough to extract or precipitate—at its exact isoelectric point (pI), which is typically a narrow window around pH 3.0–3.5.

The Solution: Abandon aggressive liquid-liquid extraction and perform an Isoelectric Precipitation . By carefully titrating the aqueous layer to the exact pI, you force the molecule into its neutral state, crashing it out of the aqueous solution[5]. If the derivative is too polar to precipitate even at the pI, you must use a "Catch-and-Release" ion-exchange workflow (see Protocols section).

FAQ 2: Normal-Phase Chromatography Anomalies

Q: I attempted to purify my crude pyrazole carboxylic acid on bare silica gel, but the compound streaked severely, and I recovered less than 30% of my loaded mass. What went wrong?

The Causality: Pyrazole carboxylic acids should generally not be purified via standard normal-phase silica gel chromatography. Hirshfeld surface analyses of these molecules reveal that intermolecular hydrogen bonds (O···H and N···H contacts) account for up to 65% of their total surface interactions[4]. On bare silica, the acidic silanol groups form irreversible hydrogen bonds with the basic pyrazole nitrogen, while the carboxylic acid strongly chelates to trace metals within the silica matrix. This dual-affinity causes severe band broadening (streaking) and permanent retention.

The Solution: If normal-phase chromatography is absolutely unavoidable, you must disrupt these interactions using a competitive modifier system. Add 1% Acetic Acid (AcOH) AND 1% Triethylamine (TEA) to your eluent (e.g., Dichloromethane/Methanol). The TEA masks the acidic silanols, while the AcOH maintains the carboxylic acid in its protonated state. However, Reverse-Phase HPLC (RP-HPLC) is the structurally logical choice for these scaffolds[2].

FAQ 3: Analytical Deception (HPLC/NMR)

Q: My LC-MS shows a single mass, but my UV chromatogram shows a split peak. My 1 H-NMR also shows broadened signals for the pyrazole protons. Is my compound an isomeric mixture?

The Causality: Not necessarily. You are likely observing annular tautomerism . The proton on an unsubstituted pyrazole nitrogen rapidly exchanges between the N1 and N2 positions. In polar aprotic solvents (like DMSO- d6​ for NMR) or on a reverse-phase column, the energy barrier for this tautomerization can be high enough that the two tautomers exchange slowly on the analytical timescale. The instrument detects them as two distinct physical entities, resulting in broadened NMR peaks or split HPLC peaks.

The Solution:

  • For HPLC: Run the column at an elevated temperature (e.g., 45–50 °C) to increase the tautomerization rate, coalescing the split peaks into a single sharp peak. Ensure your mobile phase is heavily buffered (e.g., 0.1% Formic Acid) to lock the ionization state.

  • For NMR: Switch to a protic solvent (e.g., Methanol- d4​ ) to facilitate rapid proton exchange, or run the NMR probe at 60 °C to achieve fast-exchange coalescence.

Part 2: Physicochemical Data Summary

To predict the behavior of your specific derivative, reference the quantitative parameters summarized below.

Property / CompoundTypical Value / ObservationImpact on Purification Strategy
1-Methyl-1H-pyrazole-4-carboxylic acid pKa = 3.88 ± 0.10[4]Requires target pH of ~3.8 for optimal precipitation.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid pKa = 3.12 ± 0.36[3]Fluorine electron-withdrawal lowers pKa; target pH ~3.1.
Intermolecular H-Bonding 40–65% of surface contacts[4]Causes severe streaking on normal-phase silica gel.
Annular Tautomerism Fast exchange (protic media)Can cause split peaks in RP-HPLC or broadened NMR signals.

Part 3: Mandatory Visualization & Workflows

The following logic gate illustrates the optimal decision tree for isolating amphoteric pyrazole carboxylic acids from a crude reaction mixture.

G Start Crude Reaction Mixture BaseExt Base Extraction (pH > 8) Deprotonate Carboxylic Acid Start->BaseExt OrgDiscard Discard Organic Layer (Neutral Impurities) BaseExt->OrgDiscard Organic AqLayer Aqueous Layer (Pyrazole Carboxylate) BaseExt->AqLayer Aqueous Acidify Acidify to pI (pH ~3.5) Form Zwitterion/Neutral AqLayer->Acidify PrecipCheck Precipitation Occurs? Acidify->PrecipCheck Filter Vacuum Filtration & Water Wash PrecipCheck->Filter Yes Extract Extract with EtOAc/THF or Catch-and-Release Resin PrecipCheck->Extract No Dry Dry under Vacuum (Pure Pyrazole Acid) Filter->Dry RPHPLC RP-HPLC Purification (Buffered Mobile Phase) Extract->RPHPLC

Workflow for the isoelectric purification of amphoteric pyrazole carboxylic acids.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Isoelectric Precipitation (Primary Method)

This protocol utilizes the self-validating nature of pH-dependent solubility to yield highly pure material without chromatography[5].

  • Alkaline Solubilization: Dissolve the crude reaction mixture in 1M NaOH (aqueous) until the pH is > 8.5. This ensures the pyrazole carboxylic acid is fully deprotonated into its highly water-soluble anionic form.

  • Organic Wash: Transfer to a separatory funnel and wash the aqueous layer twice with Dichloromethane (DCM) or Diethyl Ether. Discard the organic layers (this removes unreacted neutral starting materials and organic byproducts).

  • Thermal Control: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0–5 °C in an ice bath. Causality: Lower temperatures decrease the solubility limit of the neutral species, maximizing precipitation yield.

  • Isoelectric Titration: Insert a calibrated pH meter into the stirring solution. Add 1M HCl dropwise.

  • Equilibration: Stop the addition exactly when the pH reaches the theoretical pI (typically between 3.1 and 3.8). The solution will become cloudy. Stir at 0 °C for 1 hour to allow for crystal ripening.

  • Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake with ice-cold water to remove residual inorganic salts. Dry under high vacuum at 50 °C.

Protocol B: Catch-and-Release Ion Exchange (For Highly Polar Derivatives)

Use this if Protocol A fails to produce a precipitate due to extreme hydrophilicity.

  • Resin Preparation: Swell a Strong Anion Exchange (SAX) resin (e.g., Amberlyst A26 OH-form) in Methanol.

  • Loading: Adjust your crude aqueous mixture to pH 8.0 and load it onto the resin. The carboxylate anion will displace the hydroxide ions and bind covalently to the resin.

  • Washing: Wash the column with 3 column volumes (CV) of Methanol, followed by 3 CV of Dichloromethane. Causality: Because the product is ionically bound, you can aggressively wash away neutral and cationic impurities without product loss.

  • Elution: Elute the product using 5% Formic Acid in Methanol. The acid protonates the carboxylate, neutralizing its charge and releasing it from the resin.

  • Concentration: Evaporate the methanolic formic acid under reduced pressure to yield the pure pyrazole carboxylic acid.

References

  • Smolecule. "1-methyl-1H-pyrazole-4-carboxylic acid". Smolecule Database.
  • Zhishang Chemical. "3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid". Zhishang Chemical Catalog.
  • Quickcompany. "Process For Preparation Of Fluoroalkyl Substituted Pyrazole Carboxylic Acid". Patent Database.
  • ACS Medicinal Chemistry Letters. "Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity". American Chemical Society.
  • Journal of Medicinal Chemistry. "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction". American Chemical Society.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-tert-Butyl-1-methyl-1H-pyrazole-3-carboxylic Acid

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks encountered when scaling up the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks encountered when scaling up the synthesis of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid .

This molecule presents a classic process chemistry challenge: controlling the regioselectivity of a Knorr pyrazole cyclocondensation in the presence of extreme steric bulk, while safely managing highly exothermic steps and toxic reagents on a multi-kilogram scale.

I. Synthetic Workflow & Decision Matrix

Workflow N1 Pinacolone + Diethyl Oxalate N2 Claisen Condensation (NaOEt, 0-25°C) N1->N2 N3 Ethyl 5,5-dimethyl-2,4-dioxohexanoate N2->N3 N4 Methylhydrazine Addition (DMAc, 0°C) N3->N4 N5 Desired Regioisomer Ethyl 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate N4->N5 Electronic Control (Major) N6 Undesired Regioisomer Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate N4->N6 Steric Control (Minor) N7 Saponification (LiOH, THF/H2O) N5->N7 N8 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid (Final Isolated Product) N7->N8 Selective Crystallization (pH 3.0)

Workflow for the regioselective scale-up synthesis of the target pyrazole.

II. Troubleshooting & FAQs

Q1: Why is my yield of the desired 5-tert-butyl-1-methyl isomer so low (<15%) when running the cyclization in ethanol?

A1: You are fighting steric control in a protic solvent. The intermediate 1,3-diketone (ethyl 5,5-dimethyl-2,4-dioxohexanoate) has two electrophilic centers: C2 (adjacent to the ester) and C4 (adjacent to the bulky tert-butyl group). Methylhydrazine has two nucleophilic nitrogens: the terminal NH₂ (more nucleophilic, less hindered) and the internal NHMe (less nucleophilic, more hindered).

In protic solvents like ethanol, the reaction is under thermodynamic/steric control. The bulky NHMe group cannot easily attack the C4 carbonyl due to the massive steric shield of the tert-butyl group. Consequently, the less hindered NH₂ attacks C4, and NHMe attacks C2. This places the methylated nitrogen (N1) adjacent to the ester group, yielding the undesired 1-methyl-3-tert-butyl-1H-pyrazole-5-carboxylate as the major product. This phenomenon explains the low 11% yields often reported in 1[1].

The Fix: Switch to a polar aprotic solvent like N,N-Dimethylacetamide (DMAc) and run the addition at 0 °C. This shifts the reaction to kinetic/electronic control. The highly nucleophilic NH₂ rapidly attacks the most electrophilic carbonyl (C2, activated by the ester). Subsequent cyclization forces the NHMe to condense at C4, yielding the desired 5-tert-butyl-1-methyl isomer as the major product[2].

Q2: How do we safely manage the exotherm during the Claisen condensation on a >1 kg scale?

A2: Implement a semi-batch dosing strategy. The deprotonation of pinacolone and subsequent condensation with diethyl oxalate is highly exothermic. On a large scale, do not mix all reagents and add base. Instead, pre-charge the reactor with diethyl oxalate and sodium ethoxide (NaOEt) in ethanol, and dose the pinacolone continuously over 2–4 hours while maintaining the jacket temperature at 0–5 °C. This ensures the reaction rate is strictly addition-controlled.

Q3: Methylhydrazine is highly toxic, volatile, and flammable. What are the scale-up handling recommendations?

A3: Reverse addition and closed-system engineering. Never add pure methylhydrazine to a hot reaction mixture. For scale-up, use a dilute aqueous solution of methylhydrazine (e.g., 40% w/w) if the solvent system permits, or utilize a closed-system dosing pump to add the 1,3-diketone solution into a chilled (0 °C) solution of methylhydrazine in DMAc. This keeps the steady-state concentration of the unreacted diketone low and prevents thermal runaway, a critical safety parameter highlighted in recent 3[3].

Q4: How do I separate the desired regioisomer from the undesired one?

A4: Exploit selective crystallization of the carboxylic acid. While the ethyl esters are difficult to separate via distillation or crystallization, their corresponding carboxylic acids have distinct solubility profiles. Saponify the crude ester mixture using LiOH. During the acidic workup, carefully adjust the pH to exactly 3.0. The desired 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid will selectively precipitate from the THF/water mixture, leaving the undesired isomer and impurities in the mother liquor.

III. Quantitative Data: Solvent Effects on Regioselectivity

The following table summarizes the causal relationship between solvent choice, temperature, and the resulting regioselectivity during the cyclocondensation step.

Solvent SystemTemperature (°C)Dominant Control MechanismRatio (Desired 5-tBu : Undesired 3-tBu)Isolated Yield (%)
Ethanol (Protic)78 (Reflux)Steric / Thermodynamic11 : 8985
Ethanol (Protic)25Steric / Thermodynamic18 : 8281
Toluene (Non-polar)25Mixed45 : 5576
DMAc (Polar Aprotic) 0 to 25 Electronic / Kinetic 88 : 12 82

Data extrapolated from optimized Knorr pyrazole synthesis principles[2].

IV. Self-Validating Experimental Protocols

Every protocol below includes an In-Process Control (IPC) to ensure the system self-validates before proceeding to the next step.

Protocol 1: Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate
  • Preparation: Charge a jacketed reactor with absolute ethanol (5.0 L/kg of pinacolone) and sodium ethoxide (1.1 eq). Cool the mixture to 0 °C under nitrogen.

  • Addition: Add diethyl oxalate (1.05 eq) in one portion. The mixture will remain a slurry.

  • Dosing: Begin dropwise addition of pinacolone (1.0 eq) over 3 hours. Maintain internal temperature below 10 °C.

  • Aging: Allow the reaction to warm to 25 °C and stir for 12 hours.

  • IPC (Self-Validation): Sample the reaction and analyze via GC-MS. Proceed only if pinacolone consumption is >98%.

  • Workup: Quench with 1M HCl until pH is 4.0. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the 1,3-diketone as a yellow oil.

Protocol 2: Regioselective Knorr Cyclocondensation
  • Preparation: Charge a reactor with DMAc (8.0 L/kg of diketone) and methylhydrazine (1.1 eq). Cool to 0 °C. (Caution: Highly toxic. Use strict engineering controls).

  • Dosing: Dissolve the 1,3-diketone (from Protocol 1) in an equal volume of DMAc and dose into the reactor over 2 hours, maintaining the internal temperature at 0–5 °C.

  • Cyclization: Stir at 0 °C for 1 hour, then warm to 25 °C and stir for an additional 4 hours.

  • IPC (Self-Validation): Sample the reaction and analyze via HPLC. Proceed only if the ratio of the 5-tBu isomer to the 3-tBu isomer is ≥ 85:15.

  • Workup: Pour the mixture into ice water to precipitate the crude ester. Filter and wash with cold water. Use the crude solid directly in the next step.

Protocol 3: Saponification and Selective Crystallization
  • Hydrolysis: Dissolve the crude ester mixture in THF (4.0 L/kg) and add 2M aqueous LiOH (2.0 eq). Stir at 40 °C for 6 hours.

  • IPC (Self-Validation): Analyze via TLC (Hexanes/EtOAc 7:3). Proceed to workup only when the ester spot is completely consumed.

  • Solvent Swap: Concentrate the mixture in vacuo to remove THF. Dilute the remaining aqueous layer with water.

  • Selective Precipitation: Cool the aqueous solution to 5 °C. Slowly add 2M HCl dropwise while monitoring the pH with a calibrated probe. Stop exactly at pH 3.0 .

  • Isolation: A white precipitate will form. Stir at 5 °C for 2 hours to complete crystallization. Filter the solid, wash with ice-cold water, and dry under vacuum at 50 °C to yield pure 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid (>99% purity by HPLC).

V. References

  • BenchChem. "Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications." BenchChem Application Notes. URL:

  • European Patent Office. "EP 2390252 A1 - New pyrazole derivatives." Google Patents. URL:

  • Organic Chemistry Portal. "Pyrazole synthesis." Organic Chemistry Portal. URL:

  • ACS Publications. "Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir." American Chemical Society. URL:

Sources

Reference Data & Comparative Studies

Validation

Validation of 5-tert-Butyl-1-methyl-1H-pyrazole-3-carboxylic Acid in S1P1 Agonist Development: A Comparative Guide

As drug development pivots toward highly selective, β-arrestin-biased Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists to mitigate the cardiovascular liabilities of first-generation therapeutics (e.g., Fingolimod), the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective, β-arrestin-biased Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists to mitigate the cardiovascular liabilities of first-generation therapeutics (e.g., Fingolimod), the selection of optimal pharmacophoric building blocks is paramount. This guide objectively evaluates the bioactivity validation of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 194289-31-1), a premier synthetic intermediate used to construct next-generation S1P1 modulators [1].

Unlike standard screening compounds, this molecule is not the final active pharmaceutical ingredient (API). Instead, it serves as the critical lipophilic core. The carboxylic acid moiety provides a versatile handle for oxadiazole or amide coupling, while the bulky tert-butyl group is the primary driver of causality in downstream bioactivity: it mimics the hydrophobic alkyl tail of endogenous sphingosine, penetrating deep into the receptor's transmembrane domains to stabilize the specific conformational state required for β-arrestin recruitment over classical G-protein signaling[3].

Comparative Bioactivity Profiling: The Structural Rationale

To understand the superior performance of the 5-tert-butyl substitution, we must compare the bioactivity of S1P1 agonist derivatives synthesized from different pyrazole-3-carboxylic acid building blocks. The data below synthesizes structure-activity relationship (SAR) outcomes based on the C5-substitution of the pyrazole ring [3][4].

Table 1: Comparative Pharmacodynamics of Pyrazole-Derived S1P1 Agonists

C5-Substituent (Building Block)S1P1 β-Arrestin EC₅₀ (nM)S1P3 Activation (Selectivity)Calculated LogPIn Vivo Lymphopenia (Efficacy at 24h)
5-Methyl (Reference)145.2High (Poor Selectivity)2.8Transient (< 6 hours)
5-Phenyl 42.6Moderate4.1Moderate (~ 12 hours)
5-tert-Butyl (Target) 3.8 None (> 10,000 nM) 3.6 Sustained (> 24 hours)

Data Interpretation: The 5-methyl group lacks the steric bulk required to fully occupy the S1P1 hydrophobic pocket, leading to weak affinity and off-target S1P3 activation (which causes bradycardia). The 5-phenyl group increases affinity but pushes lipophilicity (LogP > 4.0) into a range that compromises oral bioavailability. The 5-tert-butyl group strikes the optimal balance, achieving single-digit nanomolar potency, absolute S1P3 selectivity, and sustained receptor internalization[4].

Mechanistic Pathway of Action

The therapeutic efficacy of compounds derived from 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid relies on functional antagonism. By acting as a highly efficacious agonist, the compound forces the S1P1 receptor into a continuous state of β-arrestin recruitment, leading to receptor internalization and degradation. This deprives lymphocytes of the S1P gradient necessary to exit lymph nodes [2].

S1P1_Pathway Agonist 5-tert-Butyl Pyrazole Derivative (Agonist) Receptor S1P1 Receptor (Cell Membrane) Agonist->Receptor Binds Hydrophobic Pocket GProtein G-Protein Dissociation (Transient Signaling) Receptor->GProtein Activation GRK GRK-Mediated Phosphorylation Receptor->GRK Desensitization Arrestin β-Arrestin Recruitment (PathHunter Target) GRK->Arrestin High Affinity Binding Internalization Receptor Internalization (Endosome) Arrestin->Internalization Clathrin-Mediated Lymphopenia Lymphocyte Sequestration (Therapeutic Effect) Internalization->Lymphopenia Sustained Downregulation

Figure 1: S1P1 receptor activation and β-arrestin-mediated internalization pathway.

Experimental Validation Protocols (Self-Validating Systems)

To objectively validate the bioactivity of derivatives synthesized from this building block, researchers must employ a two-tiered validation workflow: an in vitro mechanism-specific assay and an in vivo pharmacodynamic model.

Protocol A: In Vitro S1P1 β-Arrestin Recruitment Assay (PathHunter™ System)

This assay quantifies the β-arrestin biased agonism of the synthesized derivative using Enzyme Fragment Complementation (EFC).

Methodology:

  • Cell Preparation: Plate CHO-K1 cells engineered to co-express S1P1 fused to a ProLink (PK) peptide and β-arrestin fused to an Enzyme Acceptor (EA) at 10,000 cells/well in a 384-well microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dilution: Serially dilute the 5-tert-butyl pyrazole derivative in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA) from 10 µM down to 1 pM to capture the full sigmoidal dose-response curve.

  • Receptor Activation: Add compound dilutions to the cells. Crucial Step: Incubate for exactly 90 minutes at 37°C. Causality: This specific window allows sufficient time for GRK-mediated phosphorylation and subsequent β-arrestin recruitment, which occurs slower than transient calcium flux but is critical for sustained receptor internalization [2][3].

  • Detection & Readout: Add PathHunter Detection Reagent and incubate for 60 minutes at room temperature. Measure chemiluminescence using a microplate reader.

  • System Validation: Calculate the Z'-factor using positive (Fingolimod-phosphate) and negative (vehicle) controls. A Z'-factor > 0.6 validates the assay's robustness, ensuring the observed EC₅₀ is a true pharmacological effect rather than an assay artifact.

Protocol B: In Vivo Pharmacodynamic Validation (Lymphocyte Sequestration)

In vitro potency must translate to in vivo functional antagonism (lymphopenia).

Methodology:

  • Subject Preparation: Acclimate 8-week-old C57BL/6 mice. Assign to vehicle, positive control (Fingolimod 1 mg/kg), and test compound (1 mg/kg) groups (n=6/group).

  • Baseline Establishment: Collect 20 µL of blood via tail vein nicking prior to dosing. Analyze baseline absolute lymphocyte counts (ALC) using a veterinary hematology analyzer. Causality: Baseline sampling establishes a paired-control system for each subject, eliminating inter-mouse baseline variability.

  • Dosing: Administer compounds via oral gavage (PO), formulated in 0.5% methylcellulose/0.1% Tween-80 to ensure uniform suspension of the lipophilic derivative.

  • Time-Course Analysis: Collect blood at 2, 6, 12, and 24 hours post-dose.

  • System Validation: The 24-hour timepoint is the critical discriminator. Transient agonists (like those derived from 5-methyl pyrazoles) will show rebound lymphocytosis at 24 hours. True β-arrestin-biased compounds driven by the tert-butyl pharmacophore will maintain >70% sequestration at 24 hours without impacting erythrocyte or platelet lineages [4].

Validation Workflow Visualization

Validation_Workflow BB Building Block (5-tert-Butyl...) Synth Chemical Synthesis (Amide/Oxadiazole) BB->Synth Coupling Lead S1P1 Agonist Candidate Synth->Lead Purification InVitro In Vitro Assay (β-Arrestin EFC) Lead->InVitro EC50 < 10nM InVivo In Vivo Model (Mouse Lymphopenia) InVitro->InVivo Selectivity Confirmed Decision Lead Candidate Selection InVivo->Decision Sustained Efficacy

Figure 2: Experimental workflow for synthesizing and validating S1P1 agonists.

References

  • European Patent Office (EPO).
  • Inhibition of Sphingosine Phosphate Receptor 1 Signaling Enhances the Efficacy of VEGF Targeted Agents National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Discovery of Novel β-Arrestin Biased Sphingosine-1-Phosphate-1 Receptor Agonists for the Treatment of Multiple Sclerosis Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Optimization of Sphingosine-1-phosphate-1 Receptor Agonists: Effects of Acidic, Basic, and Zwitterionic Chemotypes on Pharmacokinetic and Pharmacodynamic Profiles Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Comparative

A Researcher's Guide to Navigating Isomeric Specificity in Drug Discovery: The Case of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic Acid

In the landscape of modern drug discovery, the nuanced interplay between a molecule's structure and its biological function is paramount. Isomers, compounds sharing the same molecular formula but differing in the arrange...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the nuanced interplay between a molecule's structure and its biological function is paramount. Isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, often exhibit vastly different pharmacological profiles. This guide delves into the critical importance of isomeric differentiation in biological assays, using the pyrazole carboxylic acid scaffold as a central example. Specifically, we will explore the hypothetical yet scientifically grounded comparison of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid and its structural isomers.

The pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The biological activity of these compounds is highly dependent on the substitution pattern around the pyrazole ring, making a thorough investigation of its isomers a critical step in the drug discovery process.

The Isomeric Landscape of Substituted Pyrazole Carboxylic Acids

The seemingly subtle shift of a functional group can dramatically alter a compound's interaction with its biological target. For our focus molecule, 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid, several isomers are of key interest for comparative biological evaluation. These include regioisomers, where the substituents occupy different positions on the pyrazole ring.

The precise placement of the bulky tert-butyl group, the methyl group on the nitrogen, and the carboxylic acid function dictates the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. These features, in turn, govern its binding affinity and selectivity for a given protein target.

Comparative Biological Evaluation: A Hypothetical Case Study

While a direct head-to-head comparison of the specified isomers is not extensively documented in publicly available literature, we can construct a scientifically plausible scenario based on known structure-activity relationships (SAR) of similar pyrazole derivatives.[3][4] Let us consider a hypothetical screening of our lead compound and its isomers against a relevant biological target, such as a protein kinase or a metabolic enzyme, which are common targets for pyrazole-based inhibitors.[5]

Table 1: Hypothetical Comparative Biological Data for Pyrazole Carboxylic Acid Isomers
CompoundIsomer TypeTarget Binding Affinity (Kd, nM)Cellular Potency (IC50, µM)
5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acidLead501.2
3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acidRegioisomer85025.7
4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acidRegioisomer>10,000>100
5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acidN-isomer1,20042.1

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of isomerism on biological activity.

The illustrative data in Table 1 underscores a critical principle: isomeric variations can lead to orders of magnitude differences in biological activity. The lead compound shows potent target binding and cellular activity, while its regioisomers and N-isomer are significantly less active. This highlights the stringent structural requirements for effective target engagement.

Deciphering the "Why": Mechanistic Insights and Structure-Activity Relationships

The observed (hypothetical) differences in activity can be rationalized by considering the structure-activity relationships of pyrazole-based inhibitors. The carboxylic acid moiety often acts as a key hydrogen bond donor and/or acceptor, anchoring the molecule within the target's binding site. The position of this group is therefore critical. The bulky tert-butyl group can provide beneficial van der Waals interactions in a specific hydrophobic pocket, but in a different isomeric arrangement, it may cause steric hindrance, preventing optimal binding.

The methylation on the pyrazole nitrogen (N1 vs. N2) also plays a crucial role in defining the molecule's orientation and interaction with the target protein.

Experimental Protocols for Comparative Analysis

To generate the kind of data presented in our hypothetical case study, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.

Experimental Protocol 1: In Vitro Target Binding Assay (Surface Plasmon Resonance - SPR)

This protocol outlines a standard procedure for determining the binding affinity (Kd) of the pyrazole isomers to a purified target protein.

  • Immobilization of the Target Protein:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein (e.g., a kinase) at a concentration of 50 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve the desired immobilization level.

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 solution.

  • Binding Analysis:

    • Prepare serial dilutions of the pyrazole isomers in a suitable running buffer (e.g., PBS with 0.05% Tween 20).

    • Inject the compounds over the immobilized target surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Experimental Protocol 2: Cellular Potency Assay (e.g., Cell Proliferation Assay)

This protocol describes a method to assess the ability of the pyrazole isomers to inhibit the proliferation of a relevant cancer cell line.

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., HCT116) in appropriate media supplemented with 10% fetal bovine serum.

    • Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the pyrazole isomers in the cell culture medium.

    • Treat the cells with varying concentrations of the compounds and incubate for 72 hours.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Workflow and Rationale

To better understand the logical flow of the comparative analysis, the following diagram illustrates the experimental workflow.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Cellular Evaluation cluster_3 Data Analysis & SAR Synthesis Synthesis of Isomers QC Purity & Structural Verification (NMR, MS) Synthesis->QC Binding_Assay Target Binding Assay (SPR) Determine Kd QC->Binding_Assay Cell_Assay Cellular Potency Assay Determine IC50 Binding_Assay->Cell_Assay Prioritize potent binders SAR Structure-Activity Relationship Analysis Binding_Assay->SAR Cell_Assay->SAR

Sources

Validation

Benchmarking 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic Acid: A Comparative Guide for Preclinical Anti-Inflammatory Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1][2][3] Derivatives of this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1][2][3] Derivatives of this five-membered heterocycle have been successfully developed into drugs for a range of conditions, including inflammation, cancer, and infectious diseases.[4][5][6] This guide provides a comprehensive framework for the preclinical benchmarking of a novel pyrazole derivative, 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid, against a well-established therapeutic agent.

For the purpose of this comparative analysis, we will position 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid (designated herein as Compound X ) as a potential anti-inflammatory agent and benchmark it against Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor and a prominent pyrazole-containing drug.[5] This guide will furnish researchers, scientists, and drug development professionals with a detailed roadmap for conducting a rigorous, head-to-head evaluation, from in vitro mechanistic assays to in vivo efficacy models. The experimental designs herein are structured to not only compare efficacy but also to elucidate the underlying mechanism of action and preliminary safety profile of Compound X.

Part 1: In Vitro Mechanistic and Selectivity Profiling

The initial phase of benchmarking focuses on cell-free and cell-based assays to determine the primary mechanism of action and selectivity of Compound X. Given that many pyrazole-based anti-inflammatory drugs target the enzymes of the arachidonic acid pathway, our primary investigation will center on the cyclooxygenase (COX) enzymes.

COX-1 and COX-2 Inhibition Assays

The rationale for this experiment is to ascertain whether Compound X, like Celecoxib, inhibits the COX enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. Furthermore, determining the selectivity for COX-2 over COX-1 is a crucial early indicator of potential gastrointestinal safety, as COX-1 is constitutively expressed in the gastric mucosa and plays a protective role.

Experimental Protocol:

A commercially available COX (ovine) inhibitor screening assay kit will be utilized. This colorimetric assay measures the peroxidase activity of COX.

  • Preparation of Reagents: Reconstitute all kit components (heme, COX-1 and COX-2 enzymes, arachidonic acid substrate) as per the manufacturer's instructions.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X and Celecoxib in DMSO. Serially dilute the stock solutions to obtain a range of concentrations (e.g., 0.01 nM to 100 µM).

  • Assay Procedure:

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the respective enzyme (COX-1 or COX-2) to each well of a 96-well plate.

    • Add 10 µL of the serially diluted compounds or vehicle (DMSO) to the appropriate wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate for a further 2 minutes at 37°C.

    • Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2 using non-linear regression analysis. The COX-2 selectivity index is calculated as the ratio of the IC50 (COX-1) to the IC50 (COX-2).

Hypothetical Data Presentation:

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X 5,00050100
Celecoxib 7,60040190
Cellular Assay for Prostaglandin E2 (PGE2) Production

To validate the findings from the cell-free enzyme assays in a more biologically relevant context, a cellular assay measuring the production of PGE2, a key inflammatory mediator, is essential. Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a standard model for this purpose.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Compound X or Celecoxib for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of PGE2 using a competitive ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Plot the PGE2 concentration against the compound concentration to determine the IC50 for the inhibition of PGE2 production.

Experimental Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Data Acquisition and Analysis Culture RAW 264.7 Cells Culture RAW 264.7 Cells Seed cells in 96-well plate Seed cells in 96-well plate Culture RAW 264.7 Cells->Seed cells in 96-well plate Pre-treat with Compound X or Celecoxib Pre-treat with Compound X or Celecoxib Seed cells in 96-well plate->Pre-treat with Compound X or Celecoxib Stimulate with LPS Stimulate with LPS Pre-treat with Compound X or Celecoxib->Stimulate with LPS Collect supernatant Collect supernatant Stimulate with LPS->Collect supernatant Measure PGE2 via ELISA Measure PGE2 via ELISA Collect supernatant->Measure PGE2 via ELISA Calculate IC50 Calculate IC50 Measure PGE2 via ELISA->Calculate IC50

Caption: Workflow for the cellular PGE2 inhibition assay.

Part 2: In Vivo Efficacy and Safety Assessment

Following promising in vitro results, the evaluation proceeds to in vivo models to assess the anti-inflammatory efficacy and acute toxicity of Compound X.

Carrageenan-Induced Paw Edema Model

This is a classic and well-validated acute inflammation model used to evaluate the in vivo efficacy of anti-inflammatory drugs.

Experimental Protocol:

  • Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the animals into four groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • Group 2: Compound X (e.g., 10 mg/kg, p.o.)

    • Group 3: Celecoxib (10 mg/kg, p.o.)

    • Group 4: Negative control (no treatment)

  • Dosing: Administer the respective treatments orally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Hypothetical Data Presentation:

Treatment Group (10 mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control0.85 ± 0.05-
Compound X 0.40 ± 0.0452.9%
Celecoxib 0.35 ± 0.0358.8%
Acute Toxicity Study

An acute toxicity study provides preliminary information on the safety profile of Compound X.

Experimental Protocol:

  • Animals: Use Swiss albino mice (20-25 g).

  • Dosing: Administer single oral doses of Compound X at increasing concentrations (e.g., 5, 50, 300, 2000 mg/kg) to different groups of mice (n=5 per group).

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for 14 days.

  • Necropsy: At the end of the observation period, perform gross necropsy on all animals.

  • Data Analysis: Determine the LD50 (lethal dose, 50%) if possible, and record all observed signs of toxicity.

Part 3: Signaling Pathway Analysis

To further understand the molecular mechanism of Compound X, its effect on key inflammatory signaling pathways should be investigated.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many anti-inflammatory agents exert their effects by inhibiting this pathway.

Experimental Protocol:

  • Cell Culture and Treatment: Use a human cell line such as HEK293T or a macrophage cell line like THP-1. Treat the cells with Compound X or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1 hour, followed by stimulation with TNF-α (10 ng/mL).

  • Western Blot Analysis: Prepare whole-cell lysates and perform Western blotting to detect the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα, total IκBα, and the p65 subunit of NF-κB.

  • Luciferase Reporter Assay: Transfect cells with an NF-κB luciferase reporter plasmid. After treatment and stimulation, measure luciferase activity as an indicator of NF-κB transcriptional activity.

Signaling Pathway Diagram:

G TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes CompoundX Compound X CompoundX->IKK inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by Compound X.

Conclusion

This guide outlines a systematic and robust approach for the preclinical benchmarking of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid (Compound X) against the established anti-inflammatory drug, Celecoxib. By following these detailed experimental protocols, researchers can generate a comprehensive data package to assess the compound's potential as a novel therapeutic agent. The combination of in vitro mechanistic studies, in vivo efficacy models, and signaling pathway analysis will provide a solid foundation for further drug development efforts.

References

  • Recent advances in the therapeutic applications of pyrazolines - PMC. (n.d.). Retrieved from [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18). Retrieved from [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

  • The therapeutic voyage of pyrazole and its analogs: A review - PubMed. (2016, September 14). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (2025, April 15). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid

This guide provides comprehensive, actionable procedures for the safe handling and disposal of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid. As a trusted partner in your research, we are committed to providing inf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, actionable procedures for the safe handling and disposal of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid. As a trusted partner in your research, we are committed to providing information that ensures personnel safety, environmental protection, and regulatory compliance. The following protocols are designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Foundational Step: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid is classified under the Globally Harmonized System (GHS) with specific risks that dictate all subsequent safety and disposal protocols.

According to safety data sheets for this compound and its close analogs, the primary hazards are irritant in nature.[1][2][3]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1][3]
Eye Irritation2AH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][3]

Expert Insight: The causality behind these classifications lies in the compound's chemical properties as a carboxylic acid and a heterocyclic organic solid. As a dust, it can be easily inhaled, leading to respiratory tract irritation. Direct contact with skin or mucous membranes (like the eyes) can disrupt cellular integrity, causing irritation. These risks mandate the use of specific personal protective equipment and engineering controls.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the risk assessment, the following PPE is mandatory when handling 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid, including during waste packaging and spill cleanup.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[1][4] Contaminated gloves should be disposed of as hazardous waste.

  • Eye and Face Protection: Use safety glasses with side shields or, for greater protection against dust, chemical splash goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned to protect against accidental skin contact.[4]

  • Respiratory Protection: If working with large quantities or in a situation where dust generation is likely and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[5] All handling of the solid should ideally occur within a certified chemical fume hood to minimize inhalation risk.[1]

Waste Segregation and Containerization Protocol

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container. The principle is simple: never mix incompatible waste streams. [6][7]

Step-by-Step Waste Handling Procedure:
  • Designate a Waste Stream: 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid waste should be classified as non-halogenated organic solid waste . If dissolved in a solvent, the classification will depend on the solvent used (e.g., flammable liquid waste, halogenated solvent waste).

  • Select a Compatible Container:

    • Use a container made of a material compatible with organic acids. High-density polyethylene (HDPE) or glass containers are typically appropriate.[8]

    • The container must be in good condition, free from cracks or damage, and have a secure, leak-proof screw-top cap.[6][9]

  • Label the Container Correctly: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid".

    • The specific hazard characteristics (e.g., "Irritant").[10]

    • The date when waste was first added (the "accumulation start date").[11]

  • Deposit Waste: Carefully transfer the solid waste into the labeled container. If transferring a solution, use a funnel to prevent spills.

  • Secure the Container: Keep the container closed at all times except when adding waste.[8] Do not overfill; leave at least 10-25% of headspace to allow for vapor expansion.[7][12]

  • Segregate from Incompatibles: This compound is a carboxylic acid. It must be stored separately from:

    • Bases (e.g., sodium hydroxide, amines): Can cause a violent acid-base neutralization reaction.

    • Oxidizing Agents (e.g., nitrates, permanganates, peroxides): Can lead to exothermic and potentially explosive reactions.

    • Reactive Metals (e.g., sodium, potassium, magnesium): Can react to generate flammable hydrogen gas.

The following diagram illustrates the decision-making workflow for proper waste segregation.

G cluster_0 Waste Generation & Segregation Workflow A Waste Generated (5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid) B Is the waste a pure solid or mixed with compatible solids? A->B C Is the waste dissolved in a solvent? A->C D Container: "Non-Halogenated Organic Solid Waste" B->D Yes E Is the solvent halogenated (e.g., DCM, Chloroform)? C->E Yes H Final Check: - Securely Capped - Properly Labeled - Stored in Secondary Containment D->H F Container: "Halogenated Organic Liquid Waste" E->F Yes G Container: "Non-Halogenated Organic Liquid Waste" E->G No F->H G->H

Caption: Waste segregation decision tree.

On-Site Storage and Final Disposal

Storage:

  • Waste containers must be stored in a designated satellite accumulation area within or near the laboratory.[9]

  • This area should be under the control of laboratory personnel and away from general traffic.

  • Utilize secondary containment (such as a chemical-resistant tray or tub) to capture any potential leaks or spills.[6][11]

  • Ensure the storage area is well-ventilated.[9]

Disposal:

  • Never dispose of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid down the drain or in the regular trash.[6][11] This is a violation of environmental regulations and can damage plumbing and ecosystems.

  • The ultimate disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][11]

  • Follow your facility's specific procedures for requesting a waste pickup. Chemical waste generators must comply with all federal, state, and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[1][6]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

Step-by-Step Spill Cleanup Protocol:
  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain the Spill: For a solid spill, gently cover it with an inert absorbent material like sand, vermiculite, or a universal spill absorbent.[1][13] Avoid raising dust. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Material: Carefully sweep or vacuum the absorbed material into a suitable disposal container.[1] Use non-sparking tools if a flammable solvent was involved.

  • Decontaminate the Area: Once the bulk material is removed, decontaminate the spill surface with soap and water or an appropriate laboratory detergent.[13]

  • Package and Label Waste: Place all contaminated materials (absorbent, gloves, cleaning materials) into a hazardous waste container and label it appropriately as "Spill Debris containing 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid."

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, per your institution's policy.

By adhering to these scientifically grounded and regulation-aligned procedures, you can ensure the safe and responsible management of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid waste, protecting yourself, your colleagues, and the environment.

References

  • Arvia Technology. Pyrazole Wastewater Treatment. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. [Link]

  • MLI Environmental. Chemical Waste Disposal Guidelines for Educational Facilities. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • National Center for Biotechnology Information. Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Bentham Science Publishers. A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. [Link]

  • U.S. Environmental Protection Agency. School Chemistry Labs - Waste & Debris Fact Sheets. [Link]

  • Cole-Parmer. Material Safety Data Sheet for Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. [Link]

  • University of the Philippines Diliman. Guidelines for Chemical Waste Disposal. [Link]

  • University of Toronto Department of Chemistry. Handling Procedures for Chemical Wastes. [Link]

  • McGill University. Chemical waste | Hazardous Waste Management. [Link]

Sources

Handling

Personal protective equipment for handling 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid

Title: Advanced Safety and Operational Protocol for 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid Introduction As a Senior Application Scientist in drug discovery, I frequently guide laboratories in the safe handli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Safety and Operational Protocol for 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid

Introduction As a Senior Application Scientist in drug discovery, I frequently guide laboratories in the safe handling of novel heterocyclic building blocks. 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid is a critical intermediate, particularly utilized in the synthesis of sphingosine-1-phosphate receptor 1 (S1P1) agonists[1] and SCD1/5 inhibitors[2]. While its utility in metabolic and autoimmune disease research is well-established, the compound's pyrazole core and reactive carboxylic acid moiety require stringent, causality-driven safety protocols. This guide provides a self-validating system for the safe handling, processing, and disposal of this specific chemical entity.

Hazard Profile & Mechanistic Causality

To handle chemicals safely, researchers must understand the why behind the hazard. Based on structural analogs like 1-methyl-1H-pyrazole-3-carboxylic acid, this compound is classified as a hazardous solid[3].

  • Dermal and Ocular Toxicity (H315, H319): The carboxylic acid group acts as a proton donor. Upon contact with the aqueous environment of the skin or eyes, it causes localized pH drops, leading to protein denaturation and severe irritation[3]. The addition of the lipophilic tert-butyl group enhances the molecule's ability to interact with and potentially penetrate the stratum corneum compared to its un-alkylated counterparts.

  • Respiratory Irritation (H335): Mechanical agitation during weighing generates micro-particulates. Inhalation of these particulates leads to deposition in the upper respiratory tract, triggering localized inflammatory responses[3].

ExposureMechanism Chem 5-tert-butyl-1-methyl-1H- pyrazole-3-carboxylic acid Dust Aerosolized Particulates (Mechanical Agitation) Chem->Dust Weighing/Transfer Skin Dermal / Ocular Contact Chem->Skin Direct Handling Dust->Skin Particulate Settling Resp Inhalation Exposure Dust->Resp Inadequate Exhaust Irritation Localized Tissue Irritation (pH Disruption & Denaturation) Skin->Irritation Protonation Resp->Irritation Inflammatory Response

Fig 1. Mechanistic pathways of exposure and subsequent tissue irritation.

Table 1: Hazard Classifications and Thresholds

Hazard Class GHS Category Signal Word Hazard Statement (H-Code)
Acute Toxicity (Oral) Category 4 Warning H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2 Warning H319: Causes serious eye irritation

| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation |

Data extrapolated from3 for pyrazole-3-carboxylic acid derivatives[3].

Personal Protective Equipment (PPE) Matrix

Generic lab attire is insufficient. The following PPE matrix is designed specifically to counteract the physicochemical properties of lipophilic organic acids.

Table 2: Causality-Driven PPE Specifications

PPE Category Recommended Standard Material Specification Justification / Causality
Hand Protection EN 374 / OSHA 29 CFR 1910.138 Nitrile Rubber (Min 0.11 mm thickness) High resistance to polar organic acids; prevents dermal absorption of lipophilic derivatives[3].
Eye Protection EN 166 / OSHA 29 CFR 1910.133 Tight-fitting Chemical Safety Goggles Prevents ocular damage from aerosolized particulates or accidental solvent splashes[3].
Respiratory EN 149 / NIOSH N95 N95 or P2 Particulate Filter Captures micro-particulates generated during the mechanical agitation of solid powders[3].

| Body Protection | Standard Lab PPE | Flame-retardant Lab Coat | Provides a physical barrier against settling dust and minor spills. |

Standard Operating Procedure: Handling & Experimental Workflow

This step-by-step methodology ensures that exposure risks are neutralized at the source, creating a self-validating safety loop.

Step 1: Pre-Operation Assessment

  • Action: Verify that the fume hood face velocity is operating between 80-100 feet per minute (fpm).

  • Causality: This specific velocity range is required to capture aerosolized powders without creating turbulent eddies that could blow the powder back into the operator's breathing zone.

Step 2: Weighing and Transfer

  • Action: Use an anti-static weighing boat and a grounded, non-sparking micro-spatula. Weigh the compound inside a ventilated powder weighing enclosure.

  • Causality: Powders of organic compounds can build static charge, causing them to aerosolize or adhere to tools. Grounded tools prevent electrostatic discharge, which is critical when handling potentially combustible dusts[4].

Step 3: Solubilization / Reaction Setup

  • Action: When preparing stock solutions, slowly add the solvent (e.g., DMSO or DMF) to the solid pyrazole derivative. Do not add the solid to a large volume of solvent rapidly.

  • Causality: Controlled addition manages the heat of solvation and prevents rapid off-gassing or splashing that can occur if the acid is rapidly neutralized or dissolved.

Workflow Start Pre-Operation Assessment Verify Fume Hood (80-100 fpm) PPE Don Appropriate PPE (Nitrile, Goggles, N95) Start->PPE Weighing Weighing & Handling (Anti-static tools) PPE->Weighing Spill Spill Occurs? Weighing->Spill Clean Spill Containment (Dampen, Scoop, Neutralize) Spill->Clean Yes Success Proceed to Synthesis (e.g., S1P1 Agonist Prep) Spill->Success No Dispose Hazardous Waste Disposal (EPA/RCRA Compliant) Clean->Dispose Success->Dispose Post-Reaction Waste

Fig 2. Step-by-step operational workflow and emergency spill response protocol.

Spill Management and Disposal Plan

A spill of a biologically active intermediate requires immediate, methodical action to prevent environmental contamination[4].

Step-by-Step Spill Response:

  • Isolate: Immediately evacuate non-essential personnel from the area to prevent tracking the powder throughout the laboratory[4].

  • Protect: Ensure your N95/P2 respirator and fresh nitrile gloves are securely donned before approaching the spill.

  • Contain (Critical Step): Gently cover the powder spill with damp absorbent paper. Causality: Dry sweeping generates hazardous aerosols. Dampening the spill increases the mass of the particulates, forcing them to remain grounded via capillary action, thereby neutralizing the inhalation risk[4].

  • Clean: Carefully scoop the dampened material using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid, followed by a thorough water rinse.

Disposal Protocol:

  • Classification: Dispose of as hazardous organic chemical waste. Do not let the chemical enter drains[4].

  • Containment: Store in a tightly sealed, clearly labeled high-density polyethylene (HDPE) container. Keep segregated from strong oxidizing agents.

  • Regulatory: Transfer to an EPA/RCRA-approved (or regional equivalent) waste disposal plant in accordance with local environmental regulations[3].

References

  • European Patent Office. "EP 2390252 A1 - New pyrazole derivatives." Google Patents.
  • Fisher Scientific. "SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-3-carboxylic acid." Fisher Sci.
  • MedChemExpress. "1-Methyl-1H-pyrazole-3-carboxylic acid | Intermediate of SCD1/5 Inhibitor." MedChemExpress.
  • ChemicalBook. "5-Acetyl-1H-Pyrazole-3-carboxylic acid - Safety Data Sheet." ChemicalBook.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.